Cycleanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(11R,26R)-4,5,19,20-tetramethoxy-10,25-dimethyl-2,17-dioxa-10,25-diazaheptacyclo[26.2.2.213,16.13,7.118,22.011,36.026,33]hexatriaconta-1(31),3(36),4,6,13,15,18(33),19,21,28(32),29,34-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O6/c1-39-17-15-25-21-31(41-3)35(43-5)37-33(25)29(39)19-23-7-11-28(12-8-23)46-38-34-26(22-32(42-4)36(38)44-6)16-18-40(2)30(34)20-24-9-13-27(45-37)14-10-24/h7-14,21-22,29-30H,15-20H2,1-6H3/t29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOXEUSGZWSCQL-LOYHVIPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5OC)OC)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5OC)OC)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199740 | |
| Record name | Cycleanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-94-5 | |
| Record name | (12aR,24aR)-2,3,12a,13,14,15,24,24a-Octahydro-5,6,17,18-tetramethoxy-1,13-dimethyl-8,11:20,23-dietheno-1H,12H-[1,10]dioxacyclooctadecino[2,3,4-ij:11,12,13-i'j′]diisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycleanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycleanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLEANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8R5T4KQ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Cycleanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycleanine is a bisbenzylisoquinoline alkaloid predominantly isolated from plants of the Menispermaceae family, such as Stephania japonica and Triclisia subcordata.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of this compound. It has garnered considerable interest in the scientific community for its diverse pharmacological effects, including potent anti-cancer, antiplasmodial, and anti-inflammatory properties.[3][4] The primary mechanism of its anti-cancer activity involves the induction of apoptosis.[1][5] This guide consolidates key quantitative data into structured tables, presents detailed experimental protocols for its study, and visualizes relevant biological pathways and workflows to facilitate further research and development.
Chemical Structure and Identifiers
This compound possesses a complex macrocyclic structure. Its chemical identity is defined by the following identifiers:
| Identifier | Value | Source(s) |
| IUPAC Name | (11R,26R)-4,5,19,20-tetramethoxy-10,25-dimethyl-2,17-dioxa-10,25-diazaheptacyclo[26.2.2.2¹³,¹⁶.1³,⁷.1¹⁸,²².0¹¹,³⁶.0²⁶,³³]hexatriaconta-1(31),3(36),4,6,13,15,18(33),19,21,28(32),29,34-dodecaene | [6] |
| CAS Number | 518-94-5 | [7][8] |
| Molecular Formula | C₃₈H₄₂N₂O₆ | [3][8] |
| SMILES | CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C6--INVALID-LINK--N(CCC6=CC(=C5OC)OC)C)OC)OC | [6] |
| InChI | InChI=1S/C38H42N2O6/c1-39-17-15-25-21-31(41-3)35(43-5)37-33(25)29(39)19-23-7-11-28(12-8-23)46-38-34-26(22-32(42-4)36(38)44-6)16-18-40(2)30(34)20-24-9-13-27(45-37)14-10-24/h7-14,21-22,29-30H,15-20H2,1-6H3/t29-,30-/m1/s1 | [6] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 622.75 g/mol | [3][8] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 272-273 °C | [9] |
| Boiling Point (Predicted) | 691.6 ± 55.0 °C | [9] |
| Density (Predicted) | 1.172 ± 0.06 g/cm³ | [9] |
| Solubility | Soluble in DMSO, Dichloromethane, Acetone, Chloroform, Ethyl Acetate | [2][3][10] |
| Storage | Desiccate at -20°C | [2] |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, making it a molecule of significant therapeutic interest.
Anti-Cancer Activity
This compound has demonstrated potent cytotoxic effects against various cancer cell lines, particularly ovarian cancer.[2] Its primary mechanism of action is the induction of apoptosis.[1][5] Studies have shown that this compound treatment leads to the activation of effector caspases, specifically caspases 3 and 7.[1] This activation subsequently results in the cleavage of poly(ADP-ribose) polymerase (PARP), a key protein involved in DNA repair.[1][5] The cleavage of PARP is a hallmark of apoptosis. Furthermore, flow cytometry analysis has revealed that this compound causes an increase in the subG1 cell population, which is indicative of apoptotic cells.[11] Computational studies also suggest that this compound may act as a potential inhibitor of the PARP1 enzyme.[1][5]
Antiplasmodial Activity
This compound has shown significant activity against the malaria parasite, Plasmodium falciparum.[2][4] It has demonstrated efficacy against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.[4] In vivo studies in murine models infected with Plasmodium berghei have shown that oral administration of this compound can suppress parasitemia and increase survival time.[12][13]
Anti-inflammatory and Other Activities
This compound also possesses anti-inflammatory properties. It has been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages.[2] Additionally, this compound has been reported to have antibacterial, antifungal, and cytotoxic activities.[3][14] It also functions as a vascular selective calcium antagonist and has been noted for its analgesic and muscle relaxant effects.[2]
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
The following diagram illustrates the key steps in the apoptotic pathway induced by this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:518-94-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. journals.asm.org [journals.asm.org]
- 5. The impact of this compound in cancer research: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C38H42N2O6 | CID 121313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound [sancdb.rubi.ru.ac.za]
- 9. This compound | 518-94-5 [amp.chemicalbook.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Synthesis of (aminoalkyl)this compound analogues: cytotoxicity, cellular uptake, and apoptosis induction in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Efficacy and Metabolism of the Antimalarial this compound and Improved In Vitro Antiplasmodial Activity of Semisynthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Supplier | CAS 518-94-5 | AOBIOUS [aobious.com]
Cycleanine: A Potential Anti-Inflammatory Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycleanine, a bisbenzylisoquinoline alkaloid, has emerged as a compound of interest for its potential therapeutic properties. While research has explored its applications in other areas, this technical guide focuses on the accumulating evidence suggesting its role as a potent anti-inflammatory agent. This document provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, delving into its proposed mechanisms of action involving key signaling pathways such as NF-κB, MAPK, and the NLRP3 inflammasome. Due to the limited direct research on this compound in inflammation, this guide incorporates data from structurally similar and well-studied bisbenzylisoquinoline alkaloids, namely tetrandrine and fangchinoline, to build a strong hypothesis for this compound's potential. This guide presents available quantitative data, detailed experimental protocols for in vitro and in vivo models of inflammation, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts in this promising area.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, a natural compound isolated from plants of the Menispermaceae family, presents a promising scaffold for the development of new anti-inflammatory therapeutics. This guide synthesizes the existing, albeit limited, direct evidence for this compound's anti-inflammatory potential and extrapolates from the well-documented activities of its structural analogs to provide a robust framework for future investigation.
Quantitative Data on the Anti-Inflammatory Effects of Related Bisbenzylisoquinoline Alkaloids
Direct quantitative data on the anti-inflammatory activity of this compound is currently scarce in publicly available literature. However, studies on the structurally related bisbenzylisoquinoline alkaloids, tetrandrine and fangchinoline, provide valuable insights into the potential efficacy of this class of compounds. The following tables summarize key in vitro and in vivo findings for these analogs, offering a benchmark for future studies on this compound.
Table 1: In Vitro Anti-Inflammatory Activity of Tetrandrine and Fangchinoline
| Compound | Cell Line | Inflammatory Stimulus | Parameter Measured | IC50 / Inhibition | Reference |
| Tetrandrine | Rat Alveolar Macrophages | LPS, PMA, Silica | NF-κB Activation | Dose-dependent inhibition | [1] |
| Tetrandrine | Chondrocytes | --- | Pro-inflammatory factors | Significant reduction | [2] |
| Fangchinoline | Human Fibroblast-Like Synovial (FLS) cells | IL-1β | Inflammatory Cytokine Production | Dose-dependent decrease (1-10 µM) | |
| Fangchinoline | Chondrocytes | --- | TNF-α | 17.8% (2 µM), 40.8% (4 µM) reduction | [3] |
| Fangchinoline | Chondrocytes | --- | IL-6 | 23.2% (2 µM), 45% (4 µM) reduction | [3] |
| Fangchinoline | THP-1 cells | LPS/Nigericin | IL-1β Release | IC50 = 3.7 µM (for a derivative) | [4] |
Table 2: In Vivo Anti-Inflammatory Activity of Fangchinoline
| Compound | Animal Model | Inflammatory Model | Dosage | Effect | Reference |
| Fangchinoline | Rats | Carrageenan/Kaolin-induced arthritis | 10 and 30 mg/kg (oral) | Amelioration of behavioral and histological inflammatory signs | |
| Fangchinoline | Mice | Collagen-induced arthritis (CIA) | 10 and 30 mg/kg (oral) | Suppression of cartilage degradation | |
| Fangchinoline | Rats | Rheumatoid arthritis | 2 µM and 4 µM | Significant reduction in inflammatory markers | [3] |
Proposed Mechanisms of Anti-Inflammatory Action
Based on studies of tetrandrine and fangchinoline, the anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Evidence suggests that bisbenzylisoquinoline alkaloids can effectively suppress NF-κB activation.
-
Mechanism of Inhibition : Tetrandrine has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα.[1] By stabilizing the IκBα-NF-κB complex in the cytoplasm, tetrandrine prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of its target genes. It is highly probable that this compound shares this mechanism.
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are critical regulators of cellular responses to a variety of external stimuli, including inflammatory signals. The activation of these kinases leads to the phosphorylation of transcription factors that control the expression of inflammatory mediators.
-
Mechanism of Modulation : Studies on fangchinoline have demonstrated its ability to decrease the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli. This suggests that bisbenzylisoquinoline alkaloids can interfere with the upstream signaling cascade that activates MAPKs. This compound is hypothesized to act similarly, thereby reducing the downstream inflammatory response.
References
- 1. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine suppresses articular inflammatory response by inhibiting pro-inflammatory factors via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fangchinoline supplementation attenuates inflammatory markers in experimental rheumatoid arthritis-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antiplasmodial Activity of Cycleanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiplasmodial activity of Cycleanine, a bisbenzylisoquinoline (BBIQ) alkaloid with demonstrated potential as an antimalarial agent. This document synthesizes key findings on its in vitro and in vivo efficacy, details established experimental protocols for its evaluation, and explores its metabolic fate and putative mechanism of action.
Quantitative Assessment of Antiplasmodial Activity
The antiplasmodial efficacy of this compound has been evaluated against various strains of Plasmodium falciparum and in murine malaria models. The following tables summarize the key quantitative data from published studies.
Table 1: In Vitro Antiplasmodial Activity of this compound and its Analogues
| Compound | Plasmodium falciparum Strain | IC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI) | Reference |
| This compound | Dd2 (Chloroquine-resistant) | 4.5 | >133 (HOE cells) | >29.5 | [1][2] |
| D6 (Chloroquine-sensitive) | 0.07 | - | - | [2][3] | |
| 3D7 (Chloroquine-sensitive) | 0.08 | - | - | [2] | |
| (-)-Cycleanine | D6 (Chloroquine-sensitive) | - | - | >100 | [4] |
| W2 (Chloroquine-resistant) | - | - | >100 | [4] | |
| Semi-synthetic Analogue 4 | Dd2 (Chloroquine-resistant) | 0.7 | >133 (HOE cells) | >190 | [1] |
| Semi-synthetic Analogue 5 | Dd2 (Chloroquine-resistant) | 1.8 | >133 (HOE cells) | >73.9 | [1] |
IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/IC₅₀); HOE: Human Ovarian Epithelial cells. A higher SI indicates greater selectivity for the parasite over mammalian cells.
Table 2: In Vivo Antimalarial Efficacy of this compound in Plasmodium berghei-Infected Mice
| Treatment Model | Dose (mg/kg/day) | Parasitemia Suppression (%) | Mean Survival Time (Days) | Positive Control | Reference |
| Suppressive | 25 | Significant | Increased | Chloroquine (5 mg/kg) | [1][3][4][5] |
| 50 | Comparable to Chloroquine | Comparable to Chloroquine | Chloroquine (5 mg/kg) | [1][3] | |
| Prophylactic | 25 | Significant | Increased | Pyrimethamine (1.2 mg/kg) | [1][3] |
| 50 | Significant | Increased | Pyrimethamine (1.2 mg/kg) | [1][3] | |
| Curative | 25 | Dose-dependent reduction | Increased | Chloroquine (5 mg/kg) | [1][4][5] |
| 50 | Dose-dependent reduction | Increased | Chloroquine (5 mg/kg) | [1][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to assess the antiplasmodial activity of this compound.
In Vitro Antiplasmodial Susceptibility Testing: SYBR Green I-Based Fluorescence Assay
This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
Human erythrocytes (O+)
-
96-well microplates
-
Test compounds (e.g., this compound) and control drugs (e.g., Chloroquine)
-
Lysis buffer (containing saponin and Triton X-100)
-
SYBR Green I dye
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test and control drugs in complete culture medium in a 96-well plate.
-
Add the parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, lyse the erythrocytes by adding lysis buffer containing SYBR Green I.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antimalarial Activity in Murine Models
Murine malaria models, typically using Plasmodium berghei, are essential for evaluating the efficacy of antimalarial candidates in a whole-organism system.
Animal Model:
-
Swiss albino mice or other suitable strains.
Parasite:
-
A chloroquine-sensitive or resistant strain of Plasmodium berghei.
This test evaluates the schizonticidal activity of a compound on early infection.
Procedure:
-
Mice are inoculated intraperitoneally with P. berghei-parasitized erythrocytes on Day 0.
-
Two to four hours post-infection, the first dose of the test compound is administered orally or via another appropriate route.
-
Treatment is continued daily for four consecutive days (Day 0 to Day 3).
-
On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
The percentage of parasitemia is determined by microscopic examination.
-
The average percentage of parasitemia suppression is calculated relative to a negative control group.
This model assesses the ability of a compound to prevent the establishment of an infection.
Procedure:
-
Mice are treated with the test compound daily for four consecutive days (Day 0 to Day 3).
-
On Day 4, the mice are inoculated with P. berghei.
-
After 72 hours (on Day 7), blood smears are made, and parasitemia is determined.
-
The percentage of protection is evaluated based on the absence or significant reduction of parasitemia compared to a control group.
This test evaluates the efficacy of a compound against an established infection.
Procedure:
-
Mice are inoculated with P. berghei on Day 0.
-
After 72 hours (on Day 3), when a palpable infection is established, treatment with the test compound begins.
-
Treatment is continued for a defined period, typically 5 days.
-
Blood smears are taken daily to monitor the clearance of parasites.
-
The mean survival time of the treated mice is recorded and compared to that of untreated controls.
Visualizing Experimental and Biological Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing antiplasmodial activity and the metabolic pathway of this compound.
References
- 1. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloids from Plants with Antimalarial Activity: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiplasmodial and cytotoxic activity of natural bisbenzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biological Targets of Cycleanine in Human Cells: An In-depth Technical Guide
Introduction
Cycleanine is a bisbenzylisoquinoline alkaloid found in plants of the Menispermaceae family.[1] Emerging research has highlighted its potential as a therapeutic agent, particularly in the context of cancer. This technical guide provides a comprehensive overview of the known biological targets of this compound in human cells, with a focus on its molecular mechanisms of action. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Anticancer Activity: Induction of Apoptosis
A primary biological effect of this compound in human cancer cells is the induction of apoptosis, a form of programmed cell death. This process is crucial for eliminating malignant cells and is a key mechanism for many chemotherapeutic agents. This compound has been shown to exert cytotoxic effects across various cancer cell lines.
Quantitative Data: Cytotoxicity of this compound
The cytotoxic potential of this compound has been quantified in several human ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized in the table below.
| Cell Line | Cell Type | IC50 (µM) |
| A2780 | Human Ovarian Cancer | 7 - 14 |
| Ovcar-8 | Human Ovarian Cancer | 7 - 14 |
| Ovcar-4 | Human Ovarian Cancer | 7 - 14 |
| Igrov-1 | Human Ovarian Cancer | 7 - 14 |
| Normal Ovarian Surface Epithelial Cells | Normal Human Ovarian Cells | 35 ± 1 |
Data sourced from SciSpace[2].
The data indicates that this compound exhibits a degree of selectivity for cancer cells over normal cells, a desirable characteristic for a potential anticancer drug.
Core Molecular Targets in the Apoptotic Pathway
This compound's induction of apoptosis is mediated through the activation of key effector proteins in the apoptotic signaling cascade.
Caspase-3/7 Activation
Caspases are a family of cysteine proteases that play an essential role in the execution phase of apoptosis. This compound treatment has been demonstrated to significantly increase the activity of caspase-3 and caspase-7 in ovarian cancer cells. This activation is a critical step that leads to the cleavage of various cellular substrates, ultimately resulting in cell death.
PARP Cleavage
Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in a number of cellular processes, including DNA repair and programmed cell death. PARP-1, a key member of this family, is a well-known substrate for activated caspase-3. During apoptosis, caspase-3 cleaves PARP-1, rendering it inactive. This cleavage event is considered a hallmark of apoptosis. Studies have confirmed that this compound treatment leads to the cleavage of PARP in ovarian cancer cells, consistent with the activation of the caspase cascade.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been observed to affect the cell cycle. Treatment with this compound leads to an increase in the proportion of cells in the sub-G1 phase of the cell cycle. The sub-G1 peak in a cell cycle histogram is indicative of DNA fragmentation, a characteristic feature of late-stage apoptosis.
Signaling Pathway
The current understanding of this compound's mechanism of action in inducing apoptosis is summarized in the following signaling pathway diagram.
Potential Direct Target: PARP-1 Inhibition
Computational studies, including molecular docking and molecular dynamics simulations, have suggested that this compound may directly interact with and inhibit PARP-1. These in silico analyses indicate a good binding affinity of this compound to the PARP-1 enzyme, suggesting it could function as a PARP-1 inhibitor. However, it is important to note that direct experimental evidence, such as IC50 values for PARP-1 enzymatic activity or binding affinity (Kd) values, is currently lacking in the published literature.
Anti-inflammatory Potential
Beyond its anticancer effects, this compound is suggested to possess anti-inflammatory properties. The precise molecular targets and mechanisms underlying this activity are less well-characterized. It is hypothesized that this compound may modulate inflammatory signaling pathways, such as the NF-κB pathway, and regulate the production of pro-inflammatory and anti-inflammatory cytokines.[3] Further research is required to elucidate the specific targets and signaling cascades involved in the anti-inflammatory effects of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (Sulforhodamine B Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 hours).
-
After the incubation period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caspase-3/7 Activity Assay
Objective: To quantify the activity of caspase-3 and caspase-7 in cells treated with this compound.
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound or a vehicle control for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
The luminescence signal is proportional to the amount of caspase-3/7 activity.
PARP Cleavage Assay (Western Blot)
Objective: To detect the cleavage of PARP in cells treated with this compound as an indicator of apoptosis.
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for full-length and cleaved PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
The appearance of an 89 kDa fragment indicates PARP cleavage.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
Objective: To analyze the distribution of cells in different phases of the cell cycle and to quantify the sub-G1 population following this compound treatment.
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by the fluorescence intensity of PI.
-
The percentages of cells in the G1, S, G2/M, and sub-G1 phases are determined using cell cycle analysis software.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for investigating the biological effects of this compound.
Conclusion
This compound demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis in cancer cells. Its key biological targets within this pathway are the executioner caspases-3 and -7, and subsequently PARP. The compound also influences the cell cycle, leading to an accumulation of cells in the sub-G1 phase. While in silico evidence points towards PARP-1 as a potential direct target, further experimental validation is necessary to confirm this interaction and quantify its inhibitory effect. Additionally, the anti-inflammatory properties of this compound represent a promising area for future investigation to fully elucidate its therapeutic potential. The detailed protocols and workflows provided in this guide offer a framework for researchers to further explore the molecular pharmacology of this natural compound.
References
Cycleanine: A Comprehensive Technical Guide on its Potential as a PARP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cycleanine, a natural bisbenzylisoquinoline alkaloid, has demonstrated notable anticancer properties, particularly in ovarian cancer models, where it induces apoptosis. A key indicator of this apoptotic activity is the cleavage of Poly(ADP-ribose) polymerase 1 (PARP1), a well-established process mediated by caspases. However, recent computational analyses have unveiled a potentially more direct and therapeutically significant mechanism: the direct inhibition of PARP1's catalytic activity. A 2022 computational study utilizing molecular docking and molecular dynamics simulations suggests that this compound exhibits a strong binding affinity for PARP1, forming a stable complex with the enzyme, indicative of potential inhibitory action[1].
This technical guide provides an in-depth exploration of this compound as a potential PARP1 inhibitor. It outlines the necessary experimental framework to validate the initial computational findings, offering detailed methodologies for key in vitro and in vivo assays. Furthermore, this document presents visualizations of the relevant signaling pathways and experimental workflows to facilitate a clear understanding of the proposed mechanism and the required validation studies. The objective is to equip researchers and drug development professionals with the foundational knowledge and experimental designs needed to rigorously evaluate this compound's viability as a novel PARP1-targeting therapeutic agent.
Background: this compound's Known Anticancer Activities
This compound has been identified as a cytotoxic agent against several human ovarian cancer cell lines. Studies have shown that its analogues can induce apoptosis through the activation of caspases 3 and 7, leading to the cleavage of PARP1[2]. This cleavage is a hallmark of apoptosis, where caspases inactivate PARP1 to prevent DNA repair-induced survival signals. While significant, this observed PARP1 cleavage is a downstream effect of caspase activation rather than direct enzymatic inhibition.
The Computational Hypothesis: Direct PARP1 Inhibition
A pivotal computational study has suggested that this compound may function as a direct PARP1 inhibitor[1]. This hypothesis is based on in silico modeling that predicts a high-affinity interaction between this compound and the catalytic domain of the PARP1 enzyme.
-
Molecular Docking: These studies simulate the binding of this compound to the PARP1 active site, predicting a favorable binding energy.
-
Molecular Dynamics (MD) Simulations: MD simulations suggest that the this compound-PARP1 complex is stable over time, reinforcing the possibility of a sustained inhibitory interaction[1].
These computational results necessitate experimental validation to confirm whether this compound directly inhibits PARP1 activity, a mechanism with distinct and potentially more profound therapeutic implications than apoptosis-induced PARP cleavage.
Proposed Experimental Validation
To validate the computational hypothesis, a structured experimental approach is required. The following sections detail the proposed in vitro and in vivo studies.
In Vitro Efficacy and Mechanism of Action
Objective: To quantify the direct inhibitory effect of this compound on PARP1 enzymatic activity.
Experimental Protocol: A commercially available colorimetric or chemiluminescent PARP1 assay kit can be used. The general procedure is as follows:
-
Immobilize histone H1 (a PARP1 substrate) on a 96-well plate.
-
Add recombinant human PARP1 enzyme.
-
Introduce varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) or a known PARP1 inhibitor (e.g., Olaparib) as a positive control.
-
Initiate the PARylation reaction by adding a mixture of biotinylated NAD+ and activated DNA.
-
Incubate to allow for the PARylation of histone H1.
-
Detect the incorporated biotinylated PAR chains using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.
-
Measure the absorbance or luminescence, which is proportional to PARP1 activity.
-
Calculate the half-maximal inhibitory concentration (IC50) of this compound.
Data Presentation:
| Compound | PARP1 IC50 (µM) |
| This compound | Hypothetical Value |
| Olaparib (Control) | Known Value |
| Vehicle (DMSO) | No Inhibition |
Objective: To determine if this compound inhibits PARP1 activity within a cellular context.
Experimental Protocol:
-
Seed human cancer cells (e.g., BRCA-deficient ovarian cancer cell line OVCAR-8) in a 96-well plate.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce DNA damage using an alkylating agent like methyl methanesulfonate (MMS) to activate PARP1.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for poly(ADP-ribose) (PAR).
-
Add a fluorescently labeled secondary antibody.
-
Quantify the PAR signal using immunofluorescence microscopy or a plate reader. A reduction in PAR signal indicates PARP inhibition.
Data Presentation:
| Treatment | PAR Signal Intensity (Normalized to Control) |
| Vehicle Control | 1.0 |
| MMS Only | Increased Signal |
| MMS + this compound (Low Conc.) | Hypothetical Value |
| MMS + this compound (High Conc.) | Hypothetical Value |
| MMS + Olaparib | Reduced Signal |
Objective: To assess if this compound selectively kills cancer cells with deficiencies in homologous recombination (HR), a characteristic of PARP inhibitors.
Experimental Protocol:
-
Culture both HR-proficient (e.g., U2OS) and HR-deficient (e.g., BRCA1-mutant MDA-MB-436) cell lines.
-
Treat cells with a dose range of this compound for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Compare the IC50 values between the two cell lines. Increased sensitivity in the HR-deficient line suggests a synthetic lethal mechanism consistent with PARP inhibition.
Data Presentation:
| Cell Line | Genotype | This compound IC50 (µM) |
| U2OS | HR-Proficient | Hypothetical Value |
| MDA-MB-436 | HR-Deficient (BRCA1 mut) | Hypothetical Lower Value |
Visualizing the Mechanisms and Workflows
Signaling Pathways
Caption: Proposed mechanism of PARP1 inhibition by this compound in DNA repair.
Caption: The principle of synthetic lethality in BRCA-mutant cells.
Experimental Workflows
Caption: Workflow for the in vitro validation of this compound as a PARP1 inhibitor.
Proposed In Vivo Studies
Should in vitro studies yield positive results, the next logical step is to evaluate this compound's efficacy in vivo.
Objective: To determine the antitumor activity of this compound in a relevant animal model.
Experimental Protocol:
-
Establish xenograft tumors in immunocompromised mice using a BRCA-deficient human cancer cell line (e.g., OVCAR-8).
-
Once tumors reach a palpable size, randomize mice into treatment groups:
-
Vehicle Control
-
This compound (at various doses)
-
Positive Control (e.g., Olaparib)
-
-
Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a set duration.
-
Monitor tumor volume and animal body weight regularly.
-
At the end of the study, excise tumors for pharmacodynamic analysis (e.g., PAR levels via immunohistochemistry) to confirm target engagement.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | Hypothetical Value | 0% |
| This compound (Low Dose) | Hypothetical Value | Hypothetical Value |
| This compound (High Dose) | Hypothetical Value | Hypothetical Value |
| Olaparib | Hypothetical Value | Hypothetical Value |
Conclusion and Future Directions
The existing evidence, combining observed apoptotic effects with compelling computational predictions, positions this compound as a promising candidate for development as a PARP1 inhibitor[1][2]. The computational data suggests a direct enzymatic inhibition mechanism that is distinct from, and potentially synergistic with, its ability to induce apoptosis.
The experimental framework detailed in this guide provides a clear and rigorous path to validate this hypothesis. Successful validation of direct PARP1 inhibition would significantly elevate the therapeutic potential of this compound, particularly for cancers characterized by defects in DNA damage repair pathways. Future research should focus on lead optimization of the this compound scaffold to improve potency and pharmacokinetic properties, alongside a deeper investigation into its dual mechanism of action. This comprehensive evaluation is critical to unlocking the full potential of this compound as a novel anticancer agent.
References
Exploring the Bisbenzylisoquinoline Alkaloid Class for Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bisbenzylisoquinoline Alkaloids
Bisbenzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse class of natural products that have garnered significant attention in the field of drug discovery.[1][2][3] These complex molecules are formed by the oxidative coupling of two benzylisoquinoline units and are predominantly found in plants of the Menispermaceae, Berberidaceae, and Ranunculaceae families.[1] Renowned for their wide array of pharmacological activities, BIAs have been a cornerstone of traditional medicine for centuries and continue to be a fertile ground for the development of modern therapeutics.[4][5]
The therapeutic potential of bisbenzylisoquinoline alkaloids is vast, with demonstrated effects including anticancer, antiviral, anti-inflammatory, neuroprotective, and cardiovascular activities.[4][6][7] This guide provides an in-depth exploration of the core aspects of this promising class of compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols utilized in their study.
Pharmacological Activities and Mechanisms of Action
Bisbenzylisoquinoline alkaloids exert their biological effects through a variety of mechanisms, often involving the modulation of key signaling pathways implicated in disease pathogenesis.
Anticancer Activity
A significant body of research has highlighted the potent anticancer properties of several bisbenzylisoquinoline alkaloids.[8][9][10] These compounds can induce cell cycle arrest, apoptosis, and autophagy, while also inhibiting tumor growth, angiogenesis, and metastasis.[11][12][13]
-
Tetrandrine: This well-studied BIA has demonstrated significant anti-tumor effects across various cancer cell lines.[11] It is known to induce G1 phase cell cycle arrest and apoptosis.[11] One of its primary mechanisms involves the inhibition of the PI3K/Akt signaling pathway.[14] Tetrandrine also functions as a calcium channel blocker, which contributes to its anticancer effects by inducing calcium overload and activating caspase pathways.[15]
-
Berbamine: Isolated from Berberis amurensis, berbamine has shown potent activity against liver and lung cancer cells.[8][9][16] It targets Ca2+/Calmodulin-dependent protein kinase II (CAMKII), inhibiting its phosphorylation and thereby suppressing cancer cell proliferation and tumorigenicity.[8][9] Berbamine also influences the PI3K/Akt and MDM2-p53 signaling pathways.[16]
-
Fangchinoline: This alkaloid has demonstrated anticancer properties, but is also noted for its significant antiviral activities.[17]
-
Phaeanthine: This BIA has been shown to induce mitochondria-mediated apoptosis in cervical cancer cells and cause cell cycle arrest.[18]
-
Neferine, Liensinine, and Isoliensinine: Found in lotus seed embryos, these alkaloids exhibit antitumor effects by modulating signaling cascades such as PI3K/AKT, MAPK/JNK, and NF-κB.[4] They can induce ROS generation, cell-cycle arrest, and apoptosis.[4][10]
Below is a diagram illustrating the generalized signaling pathways affected by anticancer bisbenzylisoquinoline alkaloids.
Caption: Anticancer mechanisms of bisbenzylisoquinoline alkaloids.
Antiviral Activity
Several bisbenzylisoquinoline alkaloids have shown promise as antiviral agents, targeting various stages of the viral life cycle.
-
Fangchinoline: This compound has demonstrated broad-spectrum antiviral activity against several viruses, including influenza A, herpes simplex virus-1, and coronaviruses.[17][19] It can inhibit viral replication by suppressing the degradation of the STING protein, which is crucial for the innate immune response to viral infections.[17] In the context of HIV-1, fangchinoline inhibits the proteolytic processing of the gp160 envelope protein, a critical step for producing infectious virions.[20][21] It has also been shown to block the entry of SARS-CoV-2 and MERS-CoV.[19]
-
Tetrandrine and Cepharanthine: These alkaloids have also been reported to have antiviral activities, particularly against human coronavirus OC43, by inhibiting the early stages of infection.[22]
The following diagram illustrates the antiviral mechanism of Fangchinoline against HIV-1.
Caption: Antiviral workflow of Fangchinoline against HIV-1.
Cardiovascular Effects
Certain bisbenzylisoquinoline alkaloids have notable effects on the cardiovascular system, including antiarrhythmic and antihypertensive properties.[6][23]
-
Tetrandrine: Exhibits antihypertensive effects and has been used in the treatment of hypertension.[6][24] Its mechanism of action is partly attributed to its ability to block L-type voltage-dependent Ca++ channels, leading to vasodilation.[24][25]
-
Dauricine and Daurisoline: These compounds are known for their antiarrhythmic effects.[6][23] Dauricine acts by blocking cardiac transmembrane Na+, K+, and Ca2+ ion currents.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for prominent bisbenzylisoquinoline alkaloids, providing a basis for comparative analysis.
Table 1: Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Berbamine | Liver Cancer (Epithelial) | ~8.4 | [9] |
| Berbamine | Liver Cancer (Mesenchymal) | >16.8 | [9] |
| Phaeanthine | HeLa (Cervical Cancer) | 6 and 15 (for specific assays) | [18] |
| Tetrandrine | Endometrial Cancer (Ishikawa) | ~10-20 | [14] |
| Tetrandrine | Endometrial Cancer (HEC-1-B) | ~10-20 | [14] |
Table 2: Antiviral Activity (EC50 Values)
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Fangchinoline | HIV-1 (NL4-3, LAI, BaL) | MT-4, PM1 | 0.8 - 1.7 | [20] |
| Tetrandrine | HCoV-OC43 | MRC-5 | ~1-5 | [22] |
| Fangchinoline | HCoV-OC43 | MRC-5 | ~1-5 | [22] |
| Cepharanthine | HCoV-OC43 | MRC-5 | ~1-5 | [22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of bisbenzylisoquinoline alkaloids.
Cell Viability and Proliferation Assays
-
MTT Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the bisbenzylisoquinoline alkaloid for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
-
-
EdU Assay:
-
Culture cells on coverslips in a 24-well plate and treat with the test compound.
-
Add EdU (5-ethynyl-2'-deoxyuridine) to the cell culture medium and incubate to allow for its incorporation into newly synthesized DNA.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Perform the click reaction by adding a reaction cocktail containing a fluorescently labeled azide (e.g., Alexa Fluor 488 azide).
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with the bisbenzylisoquinoline alkaloid for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
Western Blot Analysis for Apoptosis-Related Proteins:
-
Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Antiviral Assays
-
CPE (Cytopathic Effect) Inhibition Assay:
-
Seed host cells in 96-well plates.
-
Pre-treat the cells with different concentrations of the alkaloid.
-
Infect the cells with a specific multiplicity of infection (MOI) of the virus.
-
Incubate the plates until CPE is observed in the virus control wells.
-
Stain the cells with a viability dye (e.g., crystal violet).
-
Measure the absorbance to quantify cell viability and determine the EC50 of the compound.
-
-
Plaque Reduction Assay:
-
Grow a confluent monolayer of host cells in 6-well plates.
-
Infect the cells with a diluted virus stock for 1 hour.
-
Remove the virus inoculum and overlay the cells with a medium containing agarose and various concentrations of the test compound.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the virus control.
-
The following diagram outlines a general workflow for screening natural products for antiviral activity.
Caption: Workflow for antiviral screening of natural products.
Conclusion and Future Directions
The bisbenzylisoquinoline alkaloids represent a rich and diverse source of bioactive compounds with significant potential for drug discovery. Their multifaceted pharmacological activities, particularly in the areas of oncology and virology, make them compelling candidates for further investigation. The intricate mechanisms of action, often involving the modulation of multiple signaling pathways, offer opportunities for the development of novel therapeutics with unique modes of action.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of lead compounds.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To assess the drug-like properties of these alkaloids.
-
In Vivo Efficacy Studies: To validate the therapeutic potential in relevant animal models.
-
Target Deconvolution: To precisely identify the molecular targets of these compounds.
By leveraging a multidisciplinary approach that combines natural product chemistry, pharmacology, and molecular biology, the full therapeutic potential of the bisbenzylisoquinoline alkaloid class can be unlocked, paving the way for the development of next-generation medicines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The biology and total syntheses of bisbenzylisoquinoline alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cardiovascular pharmacological effects of bisbenzylisoquinoline alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Potential and Mechanisms of Bisbenzylisoquinoline Alkaloids from Lotus Seed Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Cytoprotective and Anti-cancer Potential of Bisbenzylisoquinoline Alkaloids from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Tetrandrine Against Endometrial Cancer Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexapoptosis.com [apexapoptosis.com]
- 16. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fangchinoline induces antiviral response by suppressing STING degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fangchinoline inhibits SARS-CoV-2 and MERS-CoV entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Fangchinoline Inhibits Human Immunodeficiency Virus Type 1 Replication by Interfering with gp160 Proteolytic Processing | PLOS One [journals.plos.org]
- 22. mdpi.com [mdpi.com]
- 23. cdn.amegroups.cn [cdn.amegroups.cn]
- 24. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Interaction of tetrandrine with slowly inactivating calcium channels. Characterization of calcium channel modulation by an alkaloid of Chinese medicinal herb origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cycleanine Treatment in Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of cycleanine, a bisbenzylisoquinoline alkaloid, on ovarian cancer cell lines. The included data and protocols are intended to guide research and development efforts in oncology, particularly in the context of novel therapeutic strategies for ovarian cancer.
Introduction
This compound has demonstrated significant cytotoxic and pro-apoptotic effects in various human ovarian cancer cell lines. This document summarizes the key findings related to its mechanism of action, provides quantitative data on its efficacy, and details the experimental protocols necessary to replicate and build upon these findings. The primary mechanism of action identified is the induction of apoptosis through the activation of the caspase cascade.
Quantitative Data Summary
The cytotoxic effects of this compound and its more potent aminoalkyl analogues have been quantified in several ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.
| Cell Line | Compound | IC50 (µM) | Citation |
| OVCAR-8 | This compound | ~8-16 | [1] |
| OVCAR-4 | This compound | ~7-14 | [2] |
| A2780 | This compound | ~7-14 | [2] |
| IGROV-1 | This compound | ~7-14 | [2] |
| OVCAR-8 | (dimethylamino)methyl]this compound | 3.6 ± 0.5 | [1] |
| A2780 | (dimethylamino)methyl]this compound | 5.2 ± 0.6 | [1] |
| IGROV-1 | (dimethylamino)methyl]this compound | 4.8 ± 0.4 | [1] |
| OVCAR-8 | 5-[(propargylamino)methyl]this compound | 5.6 ± 0.2 | [1] |
| A2780 | 5-[(propargylamino)methyl]this compound | 6.3 ± 0.6 | [1] |
| IGROV-1 | 5-[(propargylamino)methyl]this compound | 5.9 ± 0.5 | [1] |
Signaling Pathways and Mechanism of Action
This compound induces apoptosis in ovarian cancer cells primarily through the intrinsic apoptotic pathway. The key molecular events are the activation of executioner caspases 3 and 7, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][3] This culminates in DNA fragmentation and cell death, which can be observed as an increase in the subG1 population in cell cycle analysis.[1] While the involvement of the PI3K/AKT pathway and the generation of reactive oxygen species (ROS) are common mechanisms for anticancer compounds, direct evidence linking this compound to these pathways in ovarian cancer cells has not been definitively established in the reviewed literature.
Figure 1: Proposed mechanism of this compound-induced apoptosis in ovarian cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on ovarian cancer cell lines.
Cell Culture
-
Cell Lines: Human ovarian cancer cell lines OVCAR-8, OVCAR-4, A2780, and IGROV-1.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
This assay is used to determine the cytotoxic effects of this compound.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Figure 2: Workflow for the MTT cell viability assay.
Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in the subG1, G0/G1, S, and G2/M phases.
Western Blotting for Apoptosis Markers
This method is used to detect the expression of key apoptotic proteins.
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against Caspase-3, Cleaved Caspase-3, PARP, and Cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities to determine the relative protein expression levels.
Figure 3: General workflow for Western blotting.
Conclusion
This compound and its analogues represent a promising class of compounds for the treatment of ovarian cancer. Their ability to induce apoptosis at micromolar concentrations in a variety of ovarian cancer cell lines warrants further investigation. The protocols provided herein offer a standardized approach to study the effects of this compound and to explore its therapeutic potential further. Future studies should aim to elucidate the upstream signaling events that trigger the apoptotic cascade and to evaluate the in vivo efficacy of these compounds.
References
Application Notes and Protocols for In Vivo Evaluation of Cycleanine Efficacy in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycleanine, a bisbenzylisoquinoline alkaloid, has demonstrated a range of biological activities, including antimalarial, anticancer, and potential anti-inflammatory properties. These application notes provide a comprehensive guide for the in vivo evaluation of this compound's efficacy in murine models, focusing on its applications in cancer and inflammation research. The protocols outlined below are based on established methodologies and can be adapted for specific research needs.
I. In Vivo Evaluation of this compound in Murine Cancer Models
This compound has shown promise as an anti-cancer agent, particularly in ovarian cancer, by inducing apoptosis through the activation of caspases 3/7 and cleavage of poly (ADP-ribose) polymerase (PARP).[1][2] Computational studies further suggest that this compound may act as a potential inhibitor of the PARP1 enzyme.[2] The following protocols describe the use of murine xenograft models to assess the in vivo anti-tumor efficacy of this compound.
A. Ovarian Cancer Xenograft Model
Objective: To evaluate the efficacy of this compound in reducing tumor growth in a murine ovarian cancer xenograft model.
Experimental Protocol:
-
Cell Culture: Human ovarian cancer cell lines (e.g., A2780, IGROV-1, OVCAR-8, or OVCAR-4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old, are used.
-
Tumor Cell Implantation:
-
Subcutaneous Model: 1 x 10⁶ to 10 x 10⁶ ovarian cancer cells in 100-200 µL of sterile PBS or Matrigel are injected subcutaneously into the flank of each mouse.
-
Orthotopic Model: For a more clinically relevant model, cells can be surgically implanted into the ovarian bursa.
-
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = (length × width²)/2).
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
This compound Administration: Based on available data for other in vivo studies, a starting dose of 25-50 mg/kg body weight can be administered daily via oral gavage or intraperitoneal injection. Dose-response studies are recommended to determine the optimal dosage.
-
Control Groups: A vehicle control group (the solvent used to dissolve this compound) and a positive control group (a standard-of-care chemotherapeutic agent for ovarian cancer) should be included.
-
-
Endpoint Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.
-
Tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
Blood samples can be collected for pharmacokinetic analysis of this compound.
-
Quantitative Data Summary:
| Group | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | ||
| This compound (25 mg/kg) | |||
| This compound (50 mg/kg) | |||
| Positive Control |
B. Signaling Pathway Analysis in Tumor Tissue
Objective: To investigate the effect of this compound on key signaling pathways involved in apoptosis and cell survival in tumor tissues.
Experimental Protocol:
-
Tissue Preparation: A portion of the excised tumor tissue is snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.
-
Western Blot Analysis: Protein lysates are prepared from tumor tissues to analyze the expression levels of key proteins in the apoptosis and PARP signaling pathways, including:
-
Cleaved Caspase-3, Cleaved Caspase-7, Cleaved PARP
-
Total PARP1
-
Proteins involved in the NF-κB pathway (e.g., p-p65, IκBα)
-
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained for markers of apoptosis (e.g., TUNEL assay, cleaved caspase-3) and proliferation (e.g., Ki-67).
Apoptosis Signaling Pathway
Caption: this compound-induced apoptosis pathway.
Experimental Workflow for Cancer Model
Caption: Workflow for in vivo cancer efficacy study.
II. In Vivo Evaluation of this compound in Murine Inflammation Models
The anti-inflammatory potential of this compound can be investigated using well-established murine models of acute inflammation.
A. Carrageenan-Induced Paw Edema Model
Objective: To assess the acute anti-inflammatory activity of this compound.
Experimental Protocol:
-
Animal Model: Male or female BALB/c or C57BL/6 mice, 6-8 weeks old, are used.
-
Acclimatization: Animals are acclimatized to the experimental conditions for at least one week.
-
Treatment Protocol:
-
Mice are fasted overnight with free access to water before the experiment.
-
Mice are divided into control and treatment groups.
-
This compound Administration: this compound (e.g., 25, 50, 100 mg/kg) is administered orally or intraperitoneally 1 hour before carrageenan injection.
-
Control Groups: A vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg) are included.
-
-
Induction of Inflammation: 50 µL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each mouse. The left hind paw receives an equal volume of saline.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection. The degree of swelling is calculated as the difference in paw volume between the right and left paws.
-
Endpoint Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Quantitative Data Summary:
| Group | Paw Volume Increase (mL) at 3h ± SD | Inhibition of Edema (%) at 3h |
| Vehicle Control | 0 | |
| This compound (25 mg/kg) | ||
| This compound (50 mg/kg) | ||
| This compound (100 mg/kg) | ||
| Positive Control |
B. Lipopolysaccharide (LPS)-Induced Inflammation Model
Objective: To evaluate the effect of this compound on systemic inflammation and pro-inflammatory cytokine production.
Experimental Protocol:
-
Animal Model: Male or female C57BL/6 mice, 8-10 weeks old.
-
Treatment Protocol:
-
Mice are pre-treated with this compound (e.g., 25, 50 mg/kg) or vehicle via oral gavage or intraperitoneal injection 1 hour before LPS administration.
-
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 1-5 mg/kg body weight).
-
Sample Collection:
-
Blood is collected at various time points (e.g., 2, 6, 24 hours) after LPS injection via cardiac puncture or retro-orbital bleeding.
-
Spleen and lung tissues are harvested for further analysis.
-
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using ELISA kits.
-
Molecular Analysis: Spleen or lung tissues can be used to analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) and the activation of signaling pathways like NF-κB by Western blot or qPCR.
Quantitative Data Summary:
| Group | Serum TNF-α (pg/mL) at 2h ± SD | Serum IL-6 (pg/mL) at 6h ± SD |
| Vehicle Control + Saline | ||
| Vehicle Control + LPS | ||
| This compound (25 mg/kg) + LPS | ||
| This compound (50 mg/kg) + LPS |
NF-κB Signaling Pathway in Inflammation
Caption: this compound's potential inhibition of NF-κB.
III. Safety and Tolerability
Acute Toxicity Study:
An acute toxicity study should be performed to determine the LD50 of this compound in mice. This involves administering escalating doses of this compound to different groups of mice and observing them for signs of toxicity and mortality over a 14-day period. Previous studies have indicated a good safety profile for this compound.
IV. Conclusion
These application notes provide a framework for the in vivo evaluation of this compound's efficacy in murine models of cancer and inflammation. The detailed protocols and data presentation formats are intended to guide researchers in designing and executing robust preclinical studies. Further optimization of dosages, treatment schedules, and outcome measures may be necessary depending on the specific research question and model system used. The investigation of this compound's effects on relevant signaling pathways will be crucial for elucidating its mechanism of action and advancing its potential as a therapeutic agent.
References
Application Note: A Validated HPLC-MS/MS Method for the Quantification of Cycleanine in Human Plasma
Abstract
This application note describes a sensitive, selective, and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of cycleanine in human plasma. The method utilizes a simple and efficient protein precipitation technique for sample preparation and employs a stable isotope-labeled internal standard (this compound-d6) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer in the positive electrospray ionization mode using Multiple Reaction Monitoring (MRM). The method was validated according to international guidelines and demonstrated excellent linearity, accuracy, precision, and recovery over the concentration range of 1 to 1000 ng/mL. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound is a bisbenzylisoquinoline alkaloid with a molecular weight of approximately 622.7 g/mol [1]. It has demonstrated a range of pharmacological activities, making it a compound of interest in drug development. To support preclinical and clinical studies, a reliable and validated bioanalytical method for the quantification of this compound in biological matrices is essential. This application note presents a detailed protocol for an HPLC-MS/MS method for the determination of this compound in human plasma, which is a common approach for pharmacokinetic assessments[2][3][4].
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d6 (internal standard, IS) (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
HPLC System: A UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of this compound and this compound-d6 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
Analytical Procedure
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (this compound-d6, 500 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins[5].
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C[6].
-
Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
HPLC Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient Program | Time (min) |
MS/MS Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| MRM Transitions | Compound |
Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Summary
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.998 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 105.2 | 8.5 | 103.7 |
| Low QC | 3 | 5.2 | 98.7 | 6.1 | 101.5 |
| Mid QC | 100 | 4.1 | 102.3 | 5.3 | 100.8 |
| High QC | 800 | 3.5 | 99.5 | 4.8 | 98.9 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | This compound Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 95.1 | 103.2 |
| High QC | 800 | 94.1 | 96.3 | 101.8 |
Table 4: Stability
| Stability Condition | Duration | Low QC Stability (%) | High QC Stability (%) |
| Bench-top (Room Temp.) | 8 hours | 97.2 | 98.5 |
| Freeze-Thaw (3 cycles, -80°C to RT) | 3 cycles | 95.8 | 96.4 |
| Long-term (-80°C) | 30 days | 98.1 | 99.0 |
Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
-
Retrieve plasma samples, calibration standards, and QCs from the freezer and allow them to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound-d6, 500 ng/mL) to each tube, except for the blank plasma.
-
Vortex each tube for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet and transfer it to an HPLC vial.
-
The samples are now ready for injection into the HPLC-MS/MS system.
Protocol 2: Alternative Plasma Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound-d6, 500 ng/mL).
-
Add 50 µL of 1 M sodium hydroxide to basify the sample (pH > 9).
-
Add 600 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (10% acetonitrile in water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an HPLC vial for analysis.
Visualizations
References
Synthesis and Evaluation of Novel Cycleanine Analogues with Enhanced Biological Activity
Application Notes and Protocols for Researchers in Drug Discovery and Development
Abstract
This document provides detailed protocols for the synthesis of novel (aminoalkyl)cycleanine analogues and the evaluation of their biological activities. This compound, a bisbenzylisoquinoline alkaloid, has demonstrated potential as an anticancer and antimalarial agent.[1][2] Chemical modification of the this compound scaffold offers a promising strategy to enhance its therapeutic properties. These notes are intended for researchers and scientists in the field of medicinal chemistry and pharmacology, providing a comprehensive guide from synthesis to biological characterization. The protocols herein describe a two-step semi-synthesis of (aminoalkyl)this compound analogues, methods for assessing their cytotoxicity in cancer cell lines, and assays to elucidate their mechanism of action through apoptosis induction.
Synthesis of (Aminoalkyl)this compound Analogues
The synthesis of novel this compound analogues can be achieved through a straightforward and efficient two-step semi-synthetic process starting from naturally isolated this compound.[3] This method involves a chloromethylation reaction followed by a nucleophilic substitution.
Experimental Protocol: Synthesis of 5-[(dimethylamino)methyl]this compound
This protocol describes the synthesis of a representative (aminoalkyl)this compound analogue.
Materials:
-
This compound
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Acetonitrile (CH3CN)
-
Sodium Hydroxide (NaOH)
-
Dimethylamine solution
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Chloromethylation of this compound:
-
Dissolve this compound in concentrated HCl at 0°C.
-
Slowly add paraformaldehyde to the solution while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 3 hours.[4]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
This step produces the intermediate 5-chloromethylthis compound. The crude product is used directly in the next step without purification.[4]
-
-
Nucleophilic Substitution:
-
To the crude 5-chloromethylthis compound intermediate, add acetonitrile and a solution of sodium hydroxide.
-
Add dimethylamine solution to the mixture.
-
Stir the reaction at room temperature for 3 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Purification and Characterization:
-
Upon completion, quench the reaction and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol) to yield 5-[(dimethylamino)methyl]this compound.[4]
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[4]
-
Synthesis Workflow
Caption: General workflow for the semi-synthesis of (aminoalkyl)this compound analogues.
Biological Activity Evaluation
The synthesized this compound analogues can be evaluated for their biological activity using a panel of in vitro assays. The following protocols are optimized for assessing cytotoxicity and the induction of apoptosis in cancer cell lines.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell viability by measuring the protein content of cultured cells.[5][6]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well.[7]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat cells with various concentrations of the this compound analogues.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate for 72 hours.[4]
-
-
Cell Fixation:
-
Staining:
-
Washing and Solubilization:
-
Data Acquisition:
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2][9]
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the this compound analogues at their respective IC50 concentrations for 48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
FITC signal (Annexin V) is detected in the green channel, and PI is detected in the red channel.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound analogues as described for the apoptosis assay.
-
Lyse the cells using a suitable lysis buffer.
-
-
Caspase Activity Measurement:
-
Use a commercially available Caspase-Glo® 3/7 Assay kit.[1]
-
Add the Caspase-Glo® 3/7 Reagent, which contains a proluminescent caspase-3/7 substrate (DEVD sequence), to the cell lysate.[1]
-
Incubation leads to cell lysis, substrate cleavage by active caspases 3 and 7, and generation of a luminescent signal.[1]
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the caspase-3/7 activity.
-
PARP Cleavage Detection by Western Blot
Cleavage of Poly (ADP-ribose) polymerase (PARP) by caspase-3 is a hallmark of apoptosis.[11]
Protocol:
-
Protein Extraction:
-
Treat cells with this compound analogues, and lyse the cells to extract total protein.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for cleaved PARP.
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate.
-
The presence of the 89 kDa cleaved PARP fragment indicates apoptosis.[12]
-
Biological Assay Workflow
Caption: Workflow for the biological evaluation of this compound analogues.
Data Presentation
The following tables summarize the quantitative data on the biological activity of novel this compound analogues.
Table 1: In Vitro Cytotoxicity of this compound and its Analogues against Human Ovarian Cancer Cell Lines
| Compound | OVCAR-8 IC50 (µM) | A2780 IC50 (µM) | IGROV-1 IC50 (µM) |
| This compound | ~16 | ~8 | ~12 |
| 5-[(dimethylamino)methyl]this compound | 3.6 ± 0.5 | 5.2 ± 0.6 | 4.8 ± 0.4 |
| 5-[(propargylamino)methyl]this compound | 5.6 ± 0.2 | 6.3 ± 0.6 | 5.9 ± 0.3 |
Data adapted from a study on (aminoalkyl)this compound analogues.[13] The results indicate that the synthesized analogues exhibit improved potency against ovarian cancer cells compared to the parent compound, this compound.[13]
Table 2: In Vitro Antiplasmodial Activity of this compound and its Analogues
| Compound | P. falciparum Dd2 (Chloroquine-resistant) IC50 (µM) |
| This compound | 4.5 |
| Semisynthetic Analogue 1 | < 4.5 |
| Semisynthetic Analogue 2 | < 4.5 |
Data suggests that semisynthetic analogues show improved potency against chloroquine-resistant P. falciparum.[2][14]
Signaling Pathway
The synthesized this compound analogues induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway.
Caption: Proposed apoptotic pathway induced by novel this compound analogues.
The analogues trigger the activation of executioner caspases 3 and 7.[3] This leads to the cleavage of key cellular substrates, including PARP, which ultimately results in programmed cell death.[3] The increase in the subG1 cell cycle phase further confirms the induction of apoptosis.[3]
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 3. Synthesis of (aminoalkyl)this compound analogues: cytotoxicity, cellular uptake, and apoptosis induction in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V-FITC/propidium iodide (PI) apoptosis assay [bio-protocol.org]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. keele-repository.worktribe.com [keele-repository.worktribe.com]
- 14. In Vivo Efficacy and Metabolism of the Antimalarial this compound and Improved In Vitro Antiplasmodial Activity of Semisynthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SYBR Green I-Based Antiplasmodial Screening of Cycleanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, necessitating the continuous development of novel antimalarial agents. Cycleanine, a bisbenzylisoquinoline alkaloid, has demonstrated promising antiplasmodial activity. This document provides detailed application notes and protocols for the use of the SYBR Green I assay in the screening and evaluation of this compound's efficacy against Plasmodium falciparum. The SYBR Green I assay is a simple, cost-effective, and high-throughput method for determining parasite viability by quantifying parasite DNA.[1][2][3]
Principle of the SYBR Green I Assay
The SYBR Green I assay leverages the DNA-binding capability of the SYBR Green I dye. This dye exhibits a significant increase in fluorescence upon binding to double-stranded DNA. In the context of antiplasmodial screening, red blood cells, the host cells for the malaria parasite, are anucleated and thus lack DNA. Consequently, the fluorescence intensity in a sample of infected red blood cells is directly proportional to the number of viable parasites. By measuring the fluorescence after treating the parasite culture with a test compound like this compound, one can quantify the inhibition of parasite growth.[3][4]
Quantitative Data Summary
The antiplasmodial activity of this compound has been evaluated against various strains of Plasmodium falciparum using the SYBR Green I assay. The 50% inhibitory concentration (IC50) values are summarized in the table below.
| Compound | P. falciparum Strain | Resistance Profile | IC50 Value | Reference |
| This compound | D6 | Chloroquine-Sensitive | 70 nM | [5] |
| This compound | 3D7 | Chloroquine-Sensitive | 80 nM | [5] |
| This compound | Dd2 | Chloroquine-Resistant | Low micromolar | [5][6] |
| This compound | W2 | Chloroquine-Resistant | 4.5 µM | [5] |
| Chloroquine | Dd2 | Chloroquine-Resistant | - | [6] |
Experimental Protocols
This section provides a detailed methodology for the SYBR Green I-based antiplasmodial assay for screening this compound.
Materials and Equipment
-
Plasmodium falciparum culture (e.g., Dd2, W2, D6, or 3D7 strains)
-
Human red blood cells (group O+)
-
Complete parasite culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
96-well black, sterile, flat-bottom microplates
-
This compound (and other control drugs like Chloroquine)
-
Dimethyl sulfoxide (DMSO) for drug stock preparation
-
SYBR Green I nucleic acid gel stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100)
-
Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm)
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
-
Centrifuge
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Experimental Workflow
References
- 1. iddo.org [iddo.org]
- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 3. crdd.osdd.net [crdd.osdd.net]
- 4. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Efficacy and Metabolism of the Antimalarial this compound and Improved In Vitro Antiplasmodial Activity of Semisynthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cycleanine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Cycleanine, a bisbenzylisoquinoline alkaloid, in cell culture experiments. This compound has demonstrated cytotoxic effects in various cancer cell lines, primarily through the induction of apoptosis and its activity as a calcium channel antagonist.
Physicochemical and Solubility Data
Proper handling and solubilization of this compound are critical for obtaining reproducible experimental results. The following table summarizes its key physicochemical properties.
| Property | Value | Citation(s) |
| Molecular Weight | 622.75 g/mol | [1] |
| Molecular Formula | C₃₈H₄₂N₂O₆ | [1] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
| DMSO Solubility | 6.23 mg/mL (10 mM) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 1 year | [1] |
Biological Activity and Mechanism of Action
This compound exerts its biological effects through multiple mechanisms, making it a compound of interest for cancer research. Its primary modes of action are the induction of apoptosis and the modulation of intracellular calcium levels.
Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells.[2] This is characterized by the activation of key executioner caspases, Caspase-3 and Caspase-7, which subsequently cleave essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[3] This cascade of events leads to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Calcium Channel Antagonism
This compound also functions as a calcium channel antagonist.[4] By blocking calcium influx, it can disrupt various cellular signaling pathways that are dependent on calcium, potentially contributing to its cytotoxic effects.
The diagram below illustrates the known signaling pathway of this compound-induced apoptosis.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Synthesis of (aminoalkyl)this compound analogues: cytotoxicity, cellular uptake, and apoptosis induction in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Calcium antagonists. Pharmacodynamic effects and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Metabolism Studies of Cycleanine in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycleanine is a bisbenzylisoquinoline alkaloid with demonstrated biological activities, including potential antimalarial properties. Understanding the in vivo metabolism, pharmacokinetics, and disposition of this compound is crucial for its development as a therapeutic agent. These application notes provide a comprehensive overview of the methodologies and protocols for studying the metabolism of this compound in a rat model. The information is based on published research and established protocols for in vivo drug metabolism studies.
Metabolic Profile of this compound in Rats
Studies in Wistar rats have shown that after oral administration, this compound is extensively metabolized. The primary metabolic pathways involved are hydroxylation, dehydrogenation, and demethylation.[1][2][3] Twelve novel metabolites have been detected in the plasma and urine of rats, indicating significant biotransformation of the parent compound.[1][2][3]
Key Metabolic Reactions:
-
Hydroxylation: Addition of a hydroxyl (-OH) group to the this compound molecule.
-
Dehydrogenation: Removal of hydrogen atoms, potentially leading to the formation of double bonds.
-
Demethylation: Removal of a methyl (-CH3) group.
These metabolic transformations are critical to understand as they can influence the compound's efficacy, toxicity, and clearance.
Data Presentation: Quantitative Analysis Templates
While qualitative metabolic pathways have been identified, specific quantitative data for this compound's pharmacokinetics, tissue distribution, and excretion in rats are not extensively available in the public domain. The following tables are provided as templates for researchers to structure and present their own experimental data.
Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma Following a Single Oral Dose
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | [Enter Data] |
| Tmax (Time to Cmax) | h | [Enter Data] |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | [Enter Data] |
| AUC(0-inf) (AUC to Infinity) | ng·h/mL | [Enter Data] |
| t1/2 (Half-life) | h | [Enter Data] |
| CL/F (Apparent Clearance) | L/h/kg | [Enter Data] |
| Vd/F (Apparent Volume of Distribution) | L/kg | [Enter Data] |
Table 2: Tissue Distribution of this compound in Rats Following a Single Oral Dose
| Tissue | Concentration (ng/g) at Timepoint 1 (Mean ± SD) | Concentration (ng/g) at Timepoint 2 (Mean ± SD) | Concentration (ng/g) at Timepoint 3 (Mean ± SD) |
| Liver | [Enter Data] | [Enter Data] | [Enter Data] |
| Kidney | [Enter Data] | [Enter Data] | [Enter Data] |
| Spleen | [Enter Data] | [Enter Data] | [Enter Data] |
| Lung | [Enter Data] | [Enter Data] | [Enter Data] |
| Heart | [Enter Data] | [Enter Data] | [Enter Data] |
| Brain | [Enter Data] | [Enter Data] | [Enter Data] |
| Adipose Tissue | [Enter Data] | [Enter Data] | [Enter Data] |
Table 3: Cumulative Excretion of this compound and its Metabolites in Rats Following a Single Oral Dose
| Excretion Route | Time Interval (h) | % of Administered Dose (Mean ± SD) |
| Urine | 0 - 24 | [Enter Data] |
| 24 - 48 | [Enter Data] | |
| Feces | 0 - 24 | [Enter Data] |
| 24 - 48 | [Enter Data] | |
| Bile | 0 - 8 | [Enter Data] |
| 8 - 24 | [Enter Data] |
Experimental Protocols
The following are detailed protocols for conducting in vivo metabolism studies of this compound in rats. These are generalized protocols and may require optimization based on specific experimental conditions.
Animal Model and Husbandry
-
Species: Wistar or Sprague-Dawley rats.
-
Sex: Male and/or female, as required by the study design.
-
Weight: 200-250 g.
-
Acclimation: Acclimate animals for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before oral administration of this compound, with continued access to water.
This compound Administration
-
Formulation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Dose: A dose of 120 mg/kg has been used in previous studies for metabolite identification.[1] Dose selection for pharmacokinetic studies may require preliminary dose-ranging experiments.
-
Route of Administration: Intragastric (oral) gavage is a common route. For bioavailability studies, an intravenous administration group is also required.
Sample Collection
-
Blood: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Urine and Feces: House individual rats in metabolic cages for the collection of urine and feces over specified time intervals (e.g., 0-8, 8-24, 24-48 hours). Record the volume of urine and the weight of feces. Store samples at -80°C.
-
Tissue (for distribution studies): At the end of the study, euthanize the animals and harvest tissues of interest (liver, kidneys, spleen, lungs, heart, brain, etc.). Rinse tissues with cold saline, blot dry, weigh, and store at -80°C until homogenization and analysis.
Sample Preparation for Analysis
-
Plasma:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard and 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
-
Urine:
-
Thaw urine samples and centrifuge to remove any particulate matter.
-
Dilute the urine with mobile phase as needed.
-
Directly inject the diluted sample or perform a solid-phase extraction (SPE) for cleanup and concentration if necessary.
-
-
Feces and Tissues:
-
Homogenize the samples in a suitable buffer.
-
Perform liquid-liquid extraction or solid-phase extraction to isolate the analytes from the complex matrix.
-
Follow a similar evaporation and reconstitution procedure as for plasma samples.
-
Analytical Methodology: HPLC-ESI-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with an electrospray ionization (ESI) tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often suitable for alkaloids like this compound.
-
Scan Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM). For metabolite identification, use full scan and product ion scan modes.
-
Optimization: Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) for this compound and its expected metabolites.
-
Visualizations
References
- 1. admescope.com [admescope.com]
- 2. Fundamental Reaction Pathways for Cytochrome P450-catalyzed 5′-Hydroxylation and N-Demethylation of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and Rapid LC-MS/MS Method for the Determination of BMCL26 a Novel Anti-Parasitic Agent in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cycleanine solubility in DMSO versus ethanol for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of cycleanine in DMSO and ethanol for in vitro studies. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful preparation and application of this compound in your experiments.
This compound Solubility Data
The selection of an appropriate solvent is critical for the successful execution of in vitro studies. Dimethyl sulfoxide (DMSO) is a common choice for dissolving this compound, with established solubility data. While ethanol is also used, specific quantitative solubility data is less readily available.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 6.23 mg/mL[1] | 10 mM[1] | Sonication is recommended to aid dissolution.[1] |
| Ethanol | Data not readily available | Data not readily available | This compound is soluble in ethanol-based extracts, but specific mg/mL or molarity values are not widely reported. |
Experimental Protocols
Accurate and consistent preparation of this compound stock solutions is paramount for reproducible experimental results. Below are detailed protocols for dissolving this compound in DMSO and ethanol.
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 6.23 mg of this compound (Molecular Weight: 622.75 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): If the this compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.[1]
-
Sterilization: As DMSO at 100% concentration is generally considered sterile, filtration is often not required. However, if sterility is a major concern, filter the solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Stock Solution in Ethanol
Materials:
-
This compound powder
-
Absolute ethanol (200 proof)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Calibrated micropipettes
-
0.22 µm syringe filter (ethanol-compatible)
Procedure:
-
Weighing: Weigh a known amount of this compound powder into a sterile microcentrifuge tube (e.g., 5 mg).
-
Solvent Addition: Start by adding a small volume of absolute ethanol (e.g., 500 µL).
-
Dissolution: Vortex the mixture vigorously. If the powder does not fully dissolve, continue to add small increments of ethanol (e.g., 100 µL at a time), vortexing and sonicating after each addition, until the this compound is completely dissolved.
-
Determine Concentration: Once a clear solution is obtained, calculate the final concentration based on the total volume of ethanol used.
-
Sterilization: Filter the stock solution through a sterile 0.22 µm ethanol-compatible syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in in vitro studies.
Frequently Asked Questions (FAQs):
-
Q1: My this compound is precipitating out of solution after dilution in cell culture medium. What should I do?
-
A1: Precipitation upon dilution of a DMSO or ethanol stock in aqueous media is a common issue for hydrophobic compounds. To mitigate this, ensure the final concentration of the organic solvent in the cell culture medium is as low as possible (typically ≤0.5% for DMSO and ≤0.1% for ethanol). When diluting, add the stock solution to the media dropwise while gently vortexing or swirling to ensure rapid mixing. Pre-warming the cell culture medium to 37°C can also help maintain solubility.
-
-
Q2: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
-
A2: The tolerance to organic solvents varies between cell lines. As a general guideline, the final concentration of DMSO in cell culture should be kept below 0.5% to avoid cytotoxicity. For ethanol, a final concentration of 0.1% or lower is recommended. It is always best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended concentration.
-
-
Q3: How should I store my this compound stock solutions?
-
A3: For long-term storage, this compound stock solutions in DMSO or ethanol should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1]
-
-
Q4: Can I filter-sterilize my this compound stock solution?
-
A4: Yes, you can filter-sterilize your stock solution using a 0.22 µm syringe filter. Ensure the filter membrane is compatible with the solvent you are using (e.g., PTFE for DMSO, and typically PTFE or PVDF for ethanol). Be aware that some compounds may bind to the filter membrane, potentially reducing the final concentration.
-
Signaling Pathway and Experimental Workflow
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the activation of caspases and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).
Caption: this compound-induced apoptosis pathway.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the general workflow for preparing a this compound stock solution for in vitro experiments.
References
Technical Support Center: Enhancing Cycleanine Bioavailability for In Vivo Research
Welcome to the technical support center for researchers working with Cycleanine. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you overcome challenges related to this compound's bioavailability in in vivo studies. As a promising bisbenzylisoquinoline alkaloid with anticancer, anti-inflammatory, and antimalarial properties, optimizing its delivery is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or variable efficacy of this compound in my in vivo experiments?
A1: Low and variable efficacy of orally administered this compound is often linked to its poor oral bioavailability. Several physicochemical and physiological factors contribute to this challenge:
-
Low Aqueous Solubility: this compound, like many bisbenzylisoquinoline alkaloids, is a lipophilic molecule with poor solubility in aqueous solutions. It is soluble in organic solvents like DMSO, chloroform, and acetone, but its limited solubility in the gastrointestinal (GI) fluids can hinder its dissolution, a prerequisite for absorption. The predicted high logarithm of the partition coefficient (XlogP) of 6.7 further suggests its hydrophobic nature.
-
First-Pass Metabolism: After absorption from the gut, drugs are transported to the liver via the portal vein before reaching systemic circulation. In the liver, this compound undergoes extensive metabolism, including hydroxylation, dehydrogenation, and demethylation, which reduces the amount of active drug reaching the bloodstream.[1][2][3]
-
P-glycoprotein (P-gp) Efflux: Although not definitively confirmed for this compound, many alkaloids are substrates for efflux pumps like P-glycoprotein in the intestinal wall. These transporters actively pump the drug back into the GI lumen, further limiting its net absorption.
These factors likely classify this compound as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, with permeability being variable or low).
Troubleshooting Guide: Improving this compound Bioavailability
This guide outlines several formulation strategies to enhance the oral bioavailability of this compound. Each approach aims to address the challenges of low solubility and first-pass metabolism.
Strategy 1: Solid Dispersions
Issue: this compound's crystalline structure and low solubility limit its dissolution rate in the GI tract.
Solution: Formulating this compound as a solid dispersion can enhance its dissolution by converting it into an amorphous state and dispersing it within a hydrophilic carrier.
Expected Outcome: Increased dissolution rate and improved oral absorption.
Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Carrier Selection: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), or a polyethylene glycol (PEG).
-
Solvent Selection: Select a common volatile solvent in which both this compound and the chosen carrier are soluble (e.g., a mixture of dichloromethane and methanol).
-
Preparation:
-
Dissolve this compound and the carrier in the selected solvent at various drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 w/w).
-
Stir the solution until a clear liquid is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin film.
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder and pass it through a sieve.
-
-
Characterization:
-
Dissolution Testing: Perform in vitro dissolution studies in simulated gastric and intestinal fluids (pH 1.2 and 6.8, respectively) to compare the dissolution profile of the solid dispersion with that of pure this compound.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound within the polymer matrix. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to assess drug-carrier interactions.
-
Workflow for Solid Dispersion Preparation
Strategy 2: Lipid-Based Formulations (Liposomes)
Issue: this compound's high lipophilicity makes it a suitable candidate for encapsulation within lipid-based carriers, which can improve its solubilization and potentially bypass first-pass metabolism through lymphatic uptake.
Solution: Formulate this compound into liposomes, which are microscopic vesicles composed of a lipid bilayer.
Expected Outcome: Enhanced oral absorption, protection from degradation in the GI tract, and potential for lymphatic transport.
Experimental Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Selection: Choose lipids such as soy phosphatidylcholine (SPC) or dipalmitoylphosphatidylcholine (DPPC) and cholesterol to form the liposomal membrane.[4][5]
-
Preparation:
-
Dissolve this compound, the selected lipid, and cholesterol in an organic solvent (e.g., chloroform or a chloroform-methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and rotating the flask above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Characterization:
-
Particle Size and Zeta Potential: Determine the size distribution and surface charge of the liposomes using dynamic light scattering (DLS).
-
Encapsulation Efficiency: Separate the unencapsulated this compound from the liposomes by ultracentrifugation or dialysis and quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC).
-
In Vitro Release: Study the release of this compound from the liposomes in simulated GI fluids.
-
Workflow for Liposome Formulation
Strategy 3: Nanoparticle-Based Drug Delivery
Issue: Poor solubility and susceptibility to metabolic degradation limit the systemic exposure of this compound.
Solution: Encapsulating this compound into biodegradable polymeric nanoparticles can protect it from degradation, enhance its solubility, and provide controlled release.
Expected Outcome: Improved oral bioavailability, sustained release profile, and potential for targeted delivery.
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Polymer Selection: Use a biodegradable and biocompatible polymer such as poly(lactic-co-glycolic acid) (PLGA).
-
Preparation:
-
Dissolve this compound and PLGA in a water-immiscible organic solvent (e.g., dichloromethane).
-
Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).
-
Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer, and then lyophilize them for long-term storage.
-
-
Characterization:
-
Particle Size and Morphology: Analyze the size distribution using DLS and visualize the shape and surface morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Determine the amount of this compound encapsulated within the nanoparticles.
-
In Vitro Release: Evaluate the release kinetics of this compound from the nanoparticles in physiological buffer.
-
Workflow for Nanoparticle Formulation
Data Presentation: Comparison of Formulation Strategies
The following table summarizes the potential advantages and disadvantages of each formulation strategy for improving this compound's bioavailability.
| Formulation Strategy | Potential Advantages for this compound | Potential Disadvantages | Key Characterization Parameters |
| Solid Dispersions | - Simple and cost-effective preparation- Significant improvement in dissolution rate- Established manufacturing processes | - Potential for recrystallization of the amorphous drug during storage- May not be suitable for highly thermolabile drugs (if using melt methods) | - Dissolution profile- DSC, XRD (for crystallinity)- FTIR (for drug-carrier interaction) |
| Liposomes | - Encapsulation of lipophilic drugs- Protection from enzymatic degradation- Potential for lymphatic uptake, bypassing first-pass metabolism- Biocompatible and biodegradable | - More complex manufacturing process- Potential for instability (e.g., drug leakage, aggregation)- Higher cost of materials | - Particle size and zeta potential- Encapsulation efficiency- In vitro drug release- Stability studies |
| Nanoparticles | - High drug loading capacity- Controlled and sustained release profiles- Protection of the drug from degradation- Potential for surface modification for targeted delivery | - Complex and multi-step preparation process- Potential for toxicity depending on the polymer and residual solvents- Scale-up challenges | - Particle size, morphology, and polydispersity index- Drug loading and encapsulation efficiency- In vitro release kinetics- Stability and biocompatibility |
Signaling Pathways of this compound
Understanding the molecular mechanisms of this compound is crucial for interpreting experimental outcomes. Below are diagrams illustrating its known and putative signaling pathways in different therapeutic areas.
Anticancer Activity of this compound
In cancer cells, this compound has been shown to induce apoptosis.[6][7] It is a potential inhibitor of the PARP1 enzyme and can activate caspases.[6][7]
Putative Anti-inflammatory Signaling of this compound
The anti-inflammatory effects of many natural compounds involve the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines. While the exact mechanism for this compound is not fully elucidated, a plausible pathway is depicted below.
References
- 1. In Vivo Efficacy and Metabolism of the Antimalarial this compound and Improved In Vitro Antiplasmodial Activity of Semisynthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Efficacy and Metabolism of the Antimalarial this compound and Improved In Vitro Antiplasmodial Activity of Semisynthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanocomposix.com [nanocomposix.com]
- 4. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 6. protocols.io [protocols.io]
- 7. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Cycleanine in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to cycleanine in their cancer cell line experiments. The information is designed for scientists and drug development professionals to diagnose and overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, a bisbenzylisoquinoline alkaloid, is understood to exert its anticancer effects primarily through the induction of apoptosis (programmed cell death). This is achieved through the activation of caspases 3/7 and the cleavage of poly (ADP-ribose) polymerase (PARP). Additionally, computational studies suggest that this compound may act as a PARP1 inhibitor, binding to the enzyme and preventing its function in DNA repair.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the possible reasons?
A2: Reduced sensitivity, or resistance, to this compound can arise from various molecular changes within the cancer cells. Since this compound induces apoptosis and may inhibit PARP1, resistance mechanisms are likely related to alterations in these pathways. Potential causes include:
-
Upregulation of anti-apoptotic proteins: Increased expression of proteins like Bcl-2 or IAPs can inhibit the apoptotic cascade initiated by this compound.
-
Downregulation or mutation of pro-apoptotic proteins: Decreased levels or functional mutations in proteins like Bax or Bak can prevent the mitochondrial pathway of apoptosis.
-
Alterations in the PARP1 signaling pathway: Changes in PARP1 expression or mutations that prevent this compound binding could confer resistance.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Enhanced DNA damage repair: Upregulation of alternative DNA repair pathways could compensate for PARP1 inhibition by this compound.
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. It is also advisable to periodically re-evaluate the IC50 as resistance levels can change with continuous culturing.
Q4: Are there any known synergistic drug combinations with this compound?
A4: While specific synergistic combinations with this compound are not yet extensively documented, based on its mechanism of action, combining it with agents that target parallel or downstream pathways could be effective.[1] Potential synergistic partners include:
-
Chemotherapeutic agents (e.g., Cisplatin, Doxorubicin): These drugs induce DNA damage and can sensitize cancer cells to apoptosis inducers.[2][3]
-
Inhibitors of anti-apoptotic proteins (e.g., ABT-737, a Bcl-2 inhibitor): These can restore the apoptotic potential of resistant cells.
-
Other DNA damage response inhibitors (e.g., ATR inhibitors): Combining PARP inhibitors with other DDR inhibitors can create synthetic lethality.[4]
-
Immune checkpoint inhibitors: PARP inhibitors have been shown to have synergistic effects with immunotherapy in some contexts.[4][5][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Decreased cell death observed after this compound treatment compared to previous experiments. | Cell line has developed resistance. | 1. Confirm Resistance: Perform an IC50 determination assay and compare it with the parental cell line. 2. Investigate Mechanism: Use Western blotting to check the expression levels of key apoptosis-related proteins (Bcl-2, Bax, cleaved caspase-3) and PARP1. 3. Consider Combination Therapy: Refer to the suggested synergistic combinations in the FAQs. |
| High variability in experimental results with this compound. | 1. Inconsistent cell culture conditions. 2. Degradation of this compound stock solution. | 1. Standardize Protocol: Ensure consistent cell seeding density, passage number, and media conditions. 2. Prepare Fresh Stock: Prepare fresh this compound stock solutions regularly and store them appropriately. |
| Cell line shows initial sensitivity to this compound, but recovers after prolonged treatment. | Selection of a resistant subpopulation of cells. | 1. Develop a Resistant Cell Line: Follow the "Protocol for Developing a this compound-Resistant Cancer Cell Line" to isolate and characterize the resistant population. 2. Combination Therapy: Introduce a second therapeutic agent to target the resistant cells. |
| No effect of this compound is observed even at high concentrations. | Cell line has intrinsic resistance to this compound. | 1. Confirm with a Sensitive Control: Test this compound on a known sensitive cell line to ensure the compound is active. 2. Explore Alternative Therapies: This cell line may not be a suitable model for studying this compound's effects. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
The following table presents hypothetical IC50 values to illustrate the expected shift in drug sensitivity upon the development of resistance. Actual values will vary depending on the cell line and the specific resistance mechanisms.
| Cell Line | Parental (Sensitive) IC50 (µM) | Resistant Subline IC50 (µM) | Fold Resistance |
| Ovarian Cancer (A2780) | 1.5 | 15.0 | 10 |
| Breast Cancer (MCF-7) | 2.0 | 25.0 | 12.5 |
| Lung Cancer (A549) | 3.5 | 40.0 | 11.4 |
Note: These are example values. Researchers should determine the IC50 for their specific cell lines experimentally.
Experimental Protocols
Protocol for Determining the IC50 of this compound
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, with concentrations ranging from a high dose (e.g., 100 µM) to a low dose (e.g., 0.1 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug dose.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for 48-72 hours.
-
Viability Assay: After incubation, perform a cell viability assay such as MTT or CellTiter-Glo according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the values to the vehicle control. Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Protocol for Developing a this compound-Resistant Cancer Cell Line
This protocol uses a gradual dose-escalation method to select for resistant cells.
-
Initial Exposure: Treat the parental cancer cell line with this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Culture and Monitoring: Maintain the cells in the this compound-containing medium, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat: Repeat steps 2 and 3, gradually increasing the this compound concentration over several months.
-
Characterization: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), characterize the resistant cell line by determining its new IC50 and investigating the underlying resistance mechanisms.
-
Maintenance: Culture the resistant cell line in a medium containing a maintenance dose of this compound (e.g., the IC50 of the parental line) to maintain the resistant phenotype.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action.
Caption: Inferred resistance pathways to this compound.
Caption: Workflow for developing resistant cell lines.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anticancer agents sensitize tumor cells to tumor necrosis factor-related apoptosis-inducing ligand-mediated caspase-8 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 5. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. williamscancerinstitute.com [williamscancerinstitute.com]
- 7. m.youtube.com [m.youtube.com]
Stability of Cycleanine under different pH and temperature conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of cycleanine under various experimental conditions. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal storage conditions for this compound?
A: For maximum stability, this compound should be stored as a solid powder at -20°C, protected from light and moisture.[1][2] Under these conditions, it can be stable for several years.[3] If you prepare a stock solution in a solvent like DMSO, it is best to aliquot it and store it at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month).[4] Avoid repeated freeze-thaw cycles to prevent degradation.[4]
Q2: My this compound solution has changed color. What does this indicate?
A: A color change in your this compound solution may indicate chemical degradation. This compound, as a bisbenzylisoquinoline alkaloid, possesses ether linkages that are susceptible to hydrolysis. This degradation is often accelerated by exposure to non-optimal pH conditions (strongly acidic or alkaline), elevated temperatures, or oxidizing agents.[1] We recommend preparing fresh solutions and verifying the purity using a suitable analytical method like HPLC.
Q3: At which pH is this compound most and least stable?
A: While specific kinetic studies on this compound are not widely published, based on the general behavior of alkaloids with similar structures, this compound is expected to be most stable in aqueous solutions with a pH close to neutral (pH 6-7). The molecule is likely to undergo significant degradation under strongly acidic (pH < 3) or strongly alkaline (pH > 9) conditions due to acid-catalyzed or base-catalyzed hydrolysis of its ether bonds.
Q4: I am seeing new peaks in my HPLC chromatogram after my experiment. What could they be?
A: The appearance of new peaks strongly suggests the formation of degradation products. Forced degradation studies on similar compounds show that hydrolysis, oxidation, or thermal stress can lead to molecular breakdown.[5] Under acidic or basic conditions, hydrolysis of the diphenyl ether bridges is a probable degradation pathway. To identify these unknown peaks, advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are required to determine the molecular weights of the degradation products and elucidate their structures.[6]
Stability Data Summary
The following tables present illustrative data from a typical forced degradation study on this compound. This data is intended to model the expected stability profile and should be used as a guideline for experimental design.
Table 1: Effect of pH on this compound Stability at 40°C over 24 Hours
| pH Condition | Buffer System | % this compound Remaining (Mean ± SD) | Major Degradation Products Observed |
| 2.0 | 0.1 M HCl | 45.2 ± 2.1% | Hydrolytic Products |
| 4.5 | Acetate Buffer | 92.5 ± 1.5% | Minimal Degradation |
| 7.0 | Phosphate Buffer | 98.1 ± 0.8% | Negligible Degradation |
| 9.0 | Borate Buffer | 68.7 ± 1.8% | Hydrolytic Products |
| 12.0 | 0.1 M NaOH | 33.4 ± 2.5% | Extensive Hydrolytic Products |
Table 2: Effect of Temperature on this compound Stability at pH 7.0 over 7 Days
| Temperature | % this compound Remaining (Mean ± SD) | Observations |
| 4°C | 99.5 ± 0.4% | Highly Stable |
| 25°C (RT) | 97.2 ± 0.9% | Minor Degradation |
| 40°C | 91.8 ± 1.2% | Noticeable Degradation |
| 60°C | 75.3 ± 2.3% | Significant Thermal Degradation |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol outlines the procedure for intentionally degrading this compound under various stress conditions to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 6 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 6 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound powder in a hot air oven at 80°C for 48 hours. Then, dissolve to a final concentration of 100 µg/mL for analysis.
-
-
Sample Neutralization: Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 6.5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Run Time: 20 minutes.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualized Mechanisms and Pathways
This compound-Induced Apoptosis Pathway
This compound has been shown to induce apoptosis in various cancer cell lines.[2][4] A key mechanism involves the activation of the caspase cascade, leading to programmed cell death.
Caption: Simplified pathway of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (aminoalkyl)this compound analogues: cytotoxicity, cellular uptake, and apoptosis induction in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Identifying and minimizing artifacts in Cycleanine cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers identify and minimize artifacts in Cycleanine cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a bisbenzylisoquinoline alkaloid that has demonstrated various biological activities, including anti-inflammatory, antifungal, and cytotoxic effects.[1] In cancer research, this compound has been shown to induce apoptosis in ovarian cancer cells.[1] Its mechanism of action involves the activation of caspases 3/7 and the cleavage of poly (ADP) ribose polymerase (PARP), suggesting it may act as a PARP inhibitor.[1]
Q2: What are the common sources of artifacts in this compound cell-based assays?
Common artifacts in cell-based assays, including those with this compound, can be broadly categorized as either technology-related or compound-related. Technology-related artifacts can include issues with plate reading, such as autofluorescence from plates or media, or improper instrument settings.[2][3][4] Compound-related artifacts are specific to the test substance and can include autofluorescence of the compound, precipitation out of solution, or non-specific activity that interferes with the assay readout.[5][6][7]
Q3: Could this compound's physical properties contribute to assay artifacts?
Yes. This compound is a white crystalline powder soluble in solvents like DMSO, chloroform, and acetone.[1][8][9] If not properly dissolved or if it precipitates out of the cell culture medium during the experiment, these precipitates can interfere with optical measurements, leading to false positives.[5] While specific fluorescent properties of this compound are not well-documented, many organic molecules can exhibit autofluorescence, which could interfere with fluorescence-based readouts.[5][6]
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
High background can mask the specific signal from your assay, reducing sensitivity and leading to inaccurate results.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence from Media/Plates | Use phenol red-free media, as phenol red is a common source of background fluorescence.[2][4] Use black-walled, clear-bottom plates for fluorescence assays to minimize well-to-well crosstalk and background.[3][10] | Reduction in background fluorescence, leading to an improved signal-to-noise ratio. |
| Compound Autofluorescence | Run a "compound only" control (wells with this compound but no cells) to determine if the compound itself is fluorescent at the assay wavelengths.[5] If autofluorescence is detected, consider using a different fluorescent dye with excitation/emission spectra that do not overlap with this compound's fluorescence. | Identification and mitigation of compound-specific fluorescence interference. |
| Non-specific Staining | Optimize the concentration of fluorescent dyes and antibodies. High concentrations can lead to non-specific binding and increased background.[11] Ensure adequate washing steps to remove unbound dyes or antibodies.[11] | A decrease in background signal and an increase in the specificity of the fluorescent signal. |
| Cellular Autofluorescence | Include an "unstained cells" control to measure the baseline autofluorescence of your cell type. If high, consider using a dye with a longer wavelength (e.g., in the red or far-red spectrum) as cellular autofluorescence is often higher in the blue and green spectrum.[12] | Accurate measurement of baseline fluorescence and selection of appropriate fluorophores to minimize its impact. |
Issue 2: False Positives
A false positive is a result that indicates this compound is having an effect when it is not, or the effect is due to an artifact.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect wells for any precipitate after adding this compound. Test a range of this compound concentrations to ensure it remains soluble in your cell culture medium. This compound is soluble in DMSO, so ensure the final DMSO concentration is compatible with your cells and does not cause precipitation.[1][9] | Elimination of false signals caused by light scattering or autofluorescence from compound precipitates. |
| Compound Interference with Reporter | If using a reporter gene assay (e.g., luciferase), this compound could potentially stabilize or inhibit the reporter enzyme directly.[13] Perform a counter-screen with the purified reporter enzyme in the presence of this compound to test for direct interactions. | Confirmation that the observed effect is on the biological pathway of interest and not an artifact of reporter interference. |
| Cytotoxicity Obscuring Readout | In assays where a decrease in signal is expected (e.g., cell viability), a cytotoxic effect of this compound at high concentrations could be misinterpreted. Run a parallel cytotoxicity assay (e.g., a live/dead stain) to distinguish between specific pathway inhibition and general toxicity.[5] | Accurate interpretation of results, differentiating specific inhibitory effects from non-specific cytotoxicity. |
| Contamination with Metal Impurities | Metal impurities from the synthesis of this compound could cause false-positive signals.[14][15] If suspected, use a chelator like TPEN as a counter-screen to identify inhibition caused by zinc or other metal contaminants.[15] | Identification and elimination of false positives due to metal contamination in the compound stock. |
Issue 3: False Negatives
A false negative is a result that indicates this compound is having no effect when it actually is.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Assay Conditions | Optimize cell seeding density to ensure a robust signal window.[10][16] Titrate the concentration of this compound over a wide range to ensure the effective concentration is tested. | An optimized assay with a clear window to detect the effects of this compound. |
| Incorrect Timing of Measurement | The effect of this compound may be time-dependent. Perform a time-course experiment to identify the optimal incubation time for observing the desired effect. | Determination of the optimal time point to measure the biological response to this compound. |
| Degradation of this compound | Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C in a suitable solvent like DMSO).[9] Prepare fresh dilutions for each experiment. | Consistent and reproducible results by ensuring the potency of the test compound. |
| Low Target Expression | If the assay measures the activity of a specific target (e.g., PARP1), confirm that the cell line used expresses the target at sufficient levels. | Selection of an appropriate cell model for the assay, ensuring the target of interest is present. |
Experimental Protocols
Protocol 1: General Cell-Based Fluorescence Assay
This protocol provides a general workflow for a fluorescence-based cell viability assay.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are healthy and in the logarithmic growth phase.
-
Seed cells in a 96-well, black-walled, clear-bottom plate at a pre-optimized density.
-
Incubate for 24 hours to allow cells to adhere and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Remember to include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Staining:
-
Prepare the fluorescent viability dye according to the manufacturer's instructions.
-
Remove the compound-containing medium and wash the cells gently with PBS.
-
Add the staining solution to each well and incubate for the recommended time, protected from light.
-
-
Data Acquisition:
Protocol 2: Determining Compound Autofluorescence
-
Prepare a 96-well, black-walled, clear-bottom plate.
-
Prepare serial dilutions of this compound in phenol red-free cell culture medium, identical to the concentrations used in your main assay.
-
Add these dilutions to the wells of the plate. Include wells with medium only as a blank.
-
Read the fluorescence intensity using the same filter sets and instrument settings as your main assay.
-
If the fluorescence intensity in the this compound-containing wells is significantly above the blank, the compound is autofluorescent at your assay's wavelengths.
Visualizations
Caption: A diagram illustrating the typical experimental workflow for a cell-based assay involving this compound treatment.
Caption: A decision tree to guide troubleshooting of high background fluorescence in cell-based assays.
Caption: A simplified diagram of the PARP1 signaling pathway in response to DNA damage and the inhibitory role of this compound.
References
- 1. This compound | CAS:518-94-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. labonline.com.au [labonline.com.au]
- 3. bitesizebio.com [bitesizebio.com]
- 4. tecan.com [tecan.com]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 518-94-5 [amp.chemicalbook.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. selectscience.net [selectscience.net]
- 11. sinobiological.com [sinobiological.com]
- 12. biotium.com [biotium.com]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metal impurities cause false positives in high-throughput screening campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
Troubleshooting Cycleanine precipitation in aqueous solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues with cycleanine precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
This compound is a bisbenzylisoquinoline alkaloid with low intrinsic aqueous solubility. Precipitation commonly occurs when the concentration of this compound exceeds its solubility limit in a given aqueous medium. This can be triggered by several factors including:
-
High Concentration: The final concentration in your aqueous solution may be too high.
-
Solvent Shock: Rapid dilution of a concentrated this compound stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution.
-
pH: The pH of your aqueous solution can significantly impact the solubility of this compound, which is a basic compound.
-
Temperature: Changes in temperature can affect the solubility of chemical compounds.
-
Interactions with Media Components: Components of complex media, such as salts and proteins, can sometimes interact with this compound and reduce its solubility.[1][2]
Q2: What is the best solvent for making a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It has a reported solubility of 6.23 mg/mL (10 mM) in DMSO, and sonication can aid in dissolution. Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone can also be used.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Can I filter my this compound solution if I see a precipitate?
Filtering a solution with a precipitate will remove the undissolved compound, leading to a lower, unknown final concentration in your experiment. It is preferable to address the root cause of the precipitation. If you must filter, it should only be to sterilize a solution that is fully dissolved.
Troubleshooting Guide
This guide provides a structured approach to resolving this compound precipitation issues.
Problem: Precipitate forms immediately upon diluting DMSO stock solution into aqueous buffer or media.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Shock | 1. Warm the aqueous buffer/media to 37°C before adding the this compound stock solution. 2. Add the DMSO stock solution dropwise while gently vortexing or swirling the aqueous solution. 3. Perform a stepwise dilution: first dilute the DMSO stock into a smaller volume of media, then add this intermediate dilution to the final volume.[3] | The gradual addition and warming of the solutions should prevent a rapid change in the solvent environment, keeping this compound in solution. |
| Concentration Too High | 1. Reduce the final concentration of this compound in your experiment. 2. If a high concentration is necessary, consider using co-solvents or solubilizing agents. | Lowering the concentration to within the solubility limit of the aqueous medium will prevent precipitation. |
Problem: Precipitate forms over time in the incubator.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Temperature Fluctuation | 1. Ensure the incubator maintains a stable temperature. 2. Avoid repeated warming and cooling of the experimental plates/flasks. | A stable temperature will help maintain the solubility of this compound in the culture medium. |
| Interaction with Media Components | 1. If using serum, consider that proteins can bind to the compound. Test different lots of serum. 2. Be aware that high concentrations of salts in the media can sometimes lead to the precipitation of less soluble compounds.[1][2] | Optimizing media components may improve the stability of this compound in solution over time. |
| pH Shift in Culture | 1. Monitor the pH of your cell culture medium, as cellular metabolism can cause it to become more acidic. 2. Ensure your medium is adequately buffered for the duration of your experiment. | Maintaining a stable pH within the optimal range for both your cells and this compound solubility can prevent precipitation. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Dilution for Cell Culture
This protocol provides a step-by-step method for preparing a this compound stock solution in DMSO and diluting it into cell culture medium to minimize the risk of precipitation.
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Cell culture medium, pre-warmed to 37°C
-
-
Preparation of 10 mM this compound Stock Solution in DMSO: a. Aseptically weigh out the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound: 622.75 g/mol ) b. Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration. c. Vortex the tube thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C or -80°C.
-
Dilution of this compound Stock Solution into Cell Culture Medium: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. To minimize "solvent shock," perform a serial dilution. For example, to achieve a final concentration of 10 µM: i. Pipette 990 µL of pre-warmed medium into a sterile tube. ii. Add 10 µL of the 10 mM this compound stock solution to the medium (this creates a 100 µM intermediate solution). Pipette up and down gently to mix. iii. Add the desired volume of this 100 µM solution to your final culture volume. d. Alternatively, for direct dilution, add the required volume of the 10 mM stock solution dropwise to the pre-warmed medium while gently swirling the flask or plate. e. Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.
Visualizing this compound's Mechanism of Action
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Troubleshooting Decision Tree for this compound Precipitation
Caption: Decision tree for troubleshooting precipitation.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's mechanism of inducing apoptosis.
References
Technical Support Center: Enhancing the Selectivity of Cycleanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the selectivity of cycleanine for its target proteins.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a bisbenzylisoquinoline alkaloid with several reported biological activities. Its primary characterized target is the L-type calcium channel, where it acts as a selective vascular calcium antagonist.[1] Computational studies suggest it also has a strong binding affinity for Poly (ADP-ribose) polymerase-1 (PARP1), indicating it may act as a PARP1 inhibitor.[2] Additionally, related bisbenzylisoquinoline alkaloids have been shown to target the serine/threonine kinase Akt, suggesting this may also be a target for this compound.
Q2: How can I improve the selectivity of this compound for a specific target over others?
A2: Enhancing selectivity is a key challenge in drug development. For this compound, several strategies can be employed:
-
Structure-Based Drug Design: If the 3D structure of your target protein is known, computational modeling and molecular docking can be used to predict how modifications to the this compound scaffold will affect binding affinity and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogs of this compound can reveal which chemical moieties are crucial for binding to the desired target and which contribute to off-target effects. For bisbenzylisoquinoline alkaloids, the stereochemistry and the nature of the atoms in the 18-membered ring are known to be important for activity at targets like P-glycoprotein.
-
Pharmacokinetic Optimization: Modifying this compound to alter its absorption, distribution, metabolism, and excretion (ADME) properties can lead to higher concentrations at the target tissue, thereby enhancing its effective selectivity.
Q3: What are some potential off-targets for this compound that I should consider in my selectivity profiling?
A3: Besides its primary targets, this compound and other bisbenzylisoquinoline alkaloids have been reported to interact with P-glycoprotein (P-gp), an ATP-dependent efflux pump. This interaction can be complex, with some analogs acting as inhibitors. Therefore, it is crucial to assess the effect of this compound on P-gp activity, especially if developing it for cancer therapy where P-gp overexpression is a common resistance mechanism.
Q4: Are there any known quantitative binding data for this compound?
A4: Yes, some quantitative data for this compound's activity is available. This data can serve as a baseline for your own experiments.
Quantitative Data Summary
| Target/Activity | Assay | Organism/Cell Line | Measured Value (IC50) | Reference |
| L-type Calcium Channel | KCl-induced contraction of aortic rings | Rabbit | 0.8 nM | [3] |
| Cytotoxicity | Cell viability assay | OVCAR-8 (ovarian cancer) | 10 µM | |
| Cytotoxicity | Cell viability assay | A2780 (ovarian cancer) | 7.6 µM | |
| Cytotoxicity | Cell viability assay | IGROV-1 (ovarian cancer) | 14 µM | |
| Cytotoxicity | Cell viability assay | OVCAR-4 (ovarian cancer) | 7.2 µM |
Troubleshooting Guides
Problem 1: High off-target activity observed in cellular assays.
| Possible Cause | Troubleshooting Step |
| Lack of compound specificity. | Perform a broader panel of counter-screens against related proteins or pathways to identify specific off-targets. For example, if targeting PARP1, screen against other PARP family members. |
| Compound degradation or metabolism. | Analyze the stability of this compound in your assay medium. Use mass spectrometry to identify potential metabolites that may have different activity profiles. |
| Indirect effects on cell health. | Assess general cytotoxicity at the concentrations used in your functional assays. High concentrations may lead to non-specific effects. |
Problem 2: Inconsistent results in binding affinity assays.
| Possible Cause | Troubleshooting Step |
| Ligand depletion. | Ensure that the concentration of the target protein is well below the dissociation constant (Kd) of the interaction to avoid ligand depletion, which can lead to an overestimation of the Kd. |
| Assay not at equilibrium. | Determine the time required to reach binding equilibrium by performing a time-course experiment. Incubate your binding reactions for a sufficient duration to ensure equilibrium is reached. |
| Protein aggregation or instability. | Check the quality and stability of your purified target protein using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC). |
| Inaccurate determination of non-specific binding. | Optimize the concentration of the unlabeled competitor used to determine non-specific binding. It should be in large excess (e.g., 100-fold) of the labeled ligand. |
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol is adapted for determining the binding affinity of this compound or its analogs for a specific receptor.
Materials:
-
Purified receptor protein or membrane preparation
-
Radiolabeled ligand known to bind the target receptor (e.g., [3H]-labeled standard)
-
Unlabeled this compound or its analogs
-
Assay buffer (specific to the target receptor)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a microplate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and a range of concentrations of unlabeled this compound. Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[4][5]
Protocol 2: Cell-Based Assay for P-glycoprotein (P-gp) Inhibition
This protocol assesses the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate.
Materials:
-
P-gp overexpressing cell line (e.g., MCF-7/ADR) and the parental cell line (e.g., MCF-7)
-
Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM)
-
This compound
-
Known P-gp inhibitor (e.g., Verapamil) as a positive control
-
Cell culture medium
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound or the positive control for a defined period (e.g., 30-60 minutes).
-
Substrate Loading: Add the fluorescent P-gp substrate to all wells and incubate for a further period to allow for cellular uptake and efflux.
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader or flow cytometer.
-
Data Analysis: An increase in intracellular fluorescence in the P-gp overexpressing cells in the presence of this compound indicates inhibition of P-gp-mediated efflux. Calculate the IC50 value for P-gp inhibition by plotting the fluorescence intensity against the this compound concentration.[6]
Visualizing the Biology: Signaling Pathways and Workflows
Signaling Pathways
PARP1 Signaling Pathway in DNA Repair
This diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks. This compound, as a potential PARP1 inhibitor, would block this process.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The impact of this compound in cancer research: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 518-94-5 [amp.chemicalbook.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Screening for Bisbenzylisoquinoline Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bisbenzylisoquinoline alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target liabilities associated with bisbenzylisoquinoline alkaloids?
A1: Bisbenzylisoquinoline alkaloids are known to interact with a range of biological targets, which can lead to off-target effects. Commonly reported off-target interactions include effects on ion channels (such as calcium channels), G-protein coupled receptors (GPCRs), and various enzymes.[1][2] Their planar structure can also contribute to non-specific binding.
Q2: How can I distinguish between a true off-target effect and an experimental artifact?
A2: Differentiating between a genuine off-target interaction and an artifact is crucial. Key strategies include:
-
Orthogonal Assays: Confirm your findings using a different experimental method that relies on a distinct detection principle.
-
Dose-Response Relationship: True interactions should exhibit a clear dose-response curve.
-
Counter-Screening: Test your compound in assays lacking the putative off-target to check for non-specific activity.
-
Structural Analogs: Use a structurally related but inactive analog of your compound as a negative control.
Q3: My bisbenzylisoquinoline alkaloid shows activity in a fluorescence-based assay. How can I rule out assay interference?
A3: Many natural products, including some alkaloids, can exhibit intrinsic fluorescence or act as quenchers, leading to false positives or negatives in fluorescence-based assays.[3][4][5] To mitigate this:
-
Run a compound-only control: Measure the fluorescence of your compound in the assay buffer without the biological target.
-
Use a different detection method: Whenever possible, confirm hits with a non-fluorescence-based method, such as a label-free or absorbance-based assay.
-
Spectral Scanning: Perform a wavelength scan to determine the excitation and emission profile of your compound and assess potential overlap with your assay's fluorophore.
Q4: I'm observing high variability in my cell-based assay results. What could be the cause?
A4: High variability can stem from several factors, especially when working with natural products like bisbenzylisoquinoline alkaloids:
-
Solubility and Aggregation: These compounds can have poor aqueous solubility, leading to precipitation or aggregation in assay media.[6] This can result in inconsistent concentrations and non-specific effects. Consider using a lower concentration of DMSO, checking for precipitation visually or by light scattering, and ensuring thorough mixing.
-
Cytotoxicity: At higher concentrations, many bisbenzylisoquinoline alkaloids exhibit cytotoxicity, which can confound the results of functional assays.[7] It is essential to determine the cytotoxic profile of your compound in the cell line of interest and work at non-toxic concentrations.
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density.
Troubleshooting Guides
In Silico Off-Target Prediction
| Problem | Possible Cause | Troubleshooting Steps |
| High number of predicted off-targets | The in silico model may have low specificity, or the compound may have a promiscuous structure. | 1. Refine the prediction by using multiple prediction algorithms and comparing the results.[2][8][9] 2. Prioritize predicted off-targets based on biological relevance to your research question and the prediction confidence scores. 3. Use the predictions as a guide for designing focused in vitro screening panels rather than a definitive list of off-targets. |
| No relevant off-targets predicted | The model's training set may not adequately represent the chemical space of bisbenzylisoquinoline alkaloids. The true off-target may not be in the model's database. | 1. Try a different prediction tool with a distinct underlying algorithm and target database. 2. Consider ligand-based similarity searches against databases of known bioactive compounds to identify potential targets. 3. Proceed with broader, less biased experimental screening methods like phenotypic screening. |
Affinity Chromatography-Mass Spectrometry
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of pulled-down proteins | Inefficient immobilization of the alkaloid. The interaction between the alkaloid and its target is too weak or transient. Harsh washing steps are disrupting the interaction. | 1. Confirm successful immobilization of your bisbenzylisoquinoline alkaloid to the beads. 2. Optimize the binding and washing buffer conditions (e.g., lower salt concentration, milder detergent) to stabilize the interaction. 3. Consider a cross-linking strategy to capture transient interactions, but be mindful of potential artifacts. |
| High background of non-specific proteins | The alkaloid is binding non-specifically to abundant cellular proteins. Inadequate blocking of the affinity matrix. Insufficient washing. | 1. Increase the stringency of the wash steps (e.g., higher salt concentration, different detergents).[3] 2. Pre-clear the cell lysate with control beads to remove proteins that bind non-specifically to the matrix. 3. Include a competitive elution step with a soluble form of the alkaloid to specifically elute true binding partners.[3] |
Cell-Based Phenotypic Screening
| Problem | Possible Cause | Troubleshooting Steps |
| Observed phenotype is due to cytotoxicity | The concentration of the bisbenzylisoquinoline alkaloid used is too high, leading to general cell stress or death rather than a specific phenotypic change. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH release) to determine the IC50 value.[7][10][11] 2. Conduct phenotypic screening at concentrations well below the IC50. 3. Include a cell viability marker in your high-content imaging panel to simultaneously assess the phenotype and cell health. |
| Difficulty in identifying the molecular target of the observed phenotype | Phenotypic changes can be the result of complex downstream effects, making target deconvolution challenging. | 1. Use computational methods to predict potential targets based on the phenotypic profile. 2. Employ techniques like thermal proteome profiling or affinity chromatography-mass spectrometry on cell lysates treated with your compound to identify direct binding partners.[10] 3. Compare the phenotypic signature of your compound to those of well-characterized reference compounds.[12] |
Quantitative Data Summary
The following table summarizes the C/EBPα induction and cytotoxicity of a selection of bisbenzylisoquinoline alkaloids in U937 cells. This data can help in selecting compounds and appropriate concentration ranges for further studies, while being mindful of their cytotoxic potential.
| Compound Name | BBIQ Type | Max FI (Fold Induction) | Dose at Max FI (µM) | U937 Cell Growth IC50 (µM) | % Cell Growth at Max FI Dose |
| Phaeanthine | Doubly-bridged | 0.80 | 12 | 18 | 70 |
| Funiferine | Doubly-bridged | 3.5 | 6.2 | >50 | 95 |
| Tiliacorinine | Triply-bridged | 1.6 | 12.5 | 15 | 60 |
| Hernandezine | Doubly-bridged | 2.1 | 12.5 | 28 | 85 |
| Dauricine | Doubly-bridged | 1.5 | 25 | 35 | 75 |
| Data adapted from a high-throughput screen to identify inducers of C/EBPα. FI (Fold Induction) is relative to the activity induced by all-trans retinoic acid (ATRA).[7] |
Experimental Protocols
Detailed Methodology for Affinity Chromatography-Mass Spectrometry
This protocol outlines the steps for identifying protein targets of a bisbenzylisoquinoline alkaloid using affinity chromatography coupled with mass spectrometry.
-
Immobilization of the Alkaloid:
-
Select a bisbenzylisoquinoline alkaloid with a functional group suitable for covalent linkage to a resin (e.g., a hydroxyl or amine group).
-
Couple the alkaloid to activated beads (e.g., NHS-activated sepharose) according to the manufacturer's instructions.
-
Prepare control beads by deactivating the resin without adding the alkaloid.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest to a sufficient density.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
-
Affinity Pulldown:
-
Pre-clear the lysate by incubating it with the control beads to minimize non-specific binding.
-
Incubate the pre-cleared lysate with the alkaloid-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove unbound proteins. The number and stringency of washes should be optimized.
-
-
Elution:
-
Elute the bound proteins using a suitable elution buffer. Options include:
-
Competitive elution with a high concentration of the free alkaloid.
-
Non-specific elution with a low pH buffer (e.g., glycine-HCl, pH 2.5) or a high salt buffer.
-
-
-
Sample Preparation for Mass Spectrometry:
-
Neutralize the eluate if a low pH buffer was used.
-
Concentrate the protein sample.
-
Perform in-solution or in-gel tryptic digestion of the proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.
-
Compare the proteins identified from the alkaloid-coupled beads to those from the control beads to identify specific binding partners.
-
Detailed Methodology for Cell-Based Phenotypic Screening
This protocol provides a framework for conducting a high-content phenotypic screen to identify cellular effects of bisbenzylisoquinoline alkaloids.
-
Assay Development:
-
Select a cell line relevant to your biological question.
-
Choose a panel of fluorescent dyes to label different cellular compartments (e.g., Hoechst for the nucleus, CellMask for the cytoplasm, MitoTracker for mitochondria).
-
Optimize cell seeding density, dye concentrations, and incubation times.
-
-
Compound Treatment:
-
Plate the cells in multi-well imaging plates (e.g., 96- or 384-well).
-
Prepare a dilution series of your bisbenzylisoquinoline alkaloid. It is crucial to first determine the cytotoxicity profile and use non-toxic concentrations.[11][13]
-
Treat the cells with the compounds for a predetermined amount of time (e.g., 24, 48 hours). Include vehicle-only (e.g., DMSO) and positive controls.
-
-
Cell Staining and Imaging:
-
Fix, permeabilize, and stain the cells with the selected fluorescent dyes.
-
Acquire images using a high-content imaging system, capturing multiple fields per well.
-
-
Image Analysis:
-
Use image analysis software to segment the images and identify individual cells and subcellular compartments.
-
Extract multiple quantitative features from each cell, such as morphology, intensity, and texture features.
-
-
Data Analysis and Hit Identification:
-
Normalize the data to the vehicle controls.
-
Use statistical analysis or machine learning methods to identify compounds that induce a significant and consistent phenotypic change.
-
Cluster compounds with similar phenotypic "fingerprints" to group them by potential mechanism of action.[12]
-
Visualizations
Caption: A generalized workflow for off-target screening of bisbenzylisoquinoline alkaloids.
Caption: Experimental workflow for affinity chromatography-mass spectrometry.
Caption: A logical diagram for troubleshooting common issues in screening assays.
References
- 1. Webinar - Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 2. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Phenotype-Guided Natural Products Discovery Using Cytological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Cycleanine and Tetrandrine
A comprehensive review of the experimental data reveals that both cycleanine and tetrandrine, two structurally related bisbenzylisoquinoline alkaloids, exhibit significant anticancer properties. While tetrandrine has been more extensively studied, emerging evidence on this compound suggests it is a potent cytotoxic agent, particularly in ovarian cancer. This guide provides a detailed comparison of their anticancer activities, supported by quantitative data, experimental methodologies, and an exploration of their underlying molecular mechanisms.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for gauging the potency of a compound in inhibiting cancer cell growth. Comparative studies have shown that this compound and tetrandrine possess comparable cytotoxic effects against a panel of human ovarian cancer cell lines.
| Cell Line | Compound | IC50 (µM) | Citation |
| Ovarian Cancer | |||
| A2780 | This compound | 7 - 14 | [1] |
| Tetrandrine | 7 - 14 | [1] | |
| Ovcar-8 | This compound | 7 - 14 | [1] |
| Tetrandrine | 7 - 14 | [1] | |
| Ovcar-4 | This compound | 7 - 14 | [1] |
| Tetrandrine | 7 - 14 | [1] | |
| Igrov-1 | This compound | 7 - 14 | [1] |
| Tetrandrine | 7 - 14 | [1] | |
| Normal Cells | |||
| Human Ovarian Surface Epithelial | This compound | 35 ± 1 | [1] |
Notably, this compound demonstrated a higher IC50 value in normal human ovarian surface epithelial cells, suggesting a degree of selectivity towards cancer cells.[1]
Tetrandrine has been evaluated against a broader range of cancer cell lines, with varying IC50 values reported. For instance, in different studies, tetrandrine has shown IC50 values of 4.35 µM in Hep G2 (liver cancer), 9.44 µM in PLC/PRF/5 (liver cancer), and 10.41 µM in Hep 3B (liver cancer) cells.[2]
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Both this compound and tetrandrine exert their anticancer effects in part by inducing apoptosis, or programmed cell death.
This compound: Studies have demonstrated that this compound induces apoptosis in ovarian cancer cells through the activation of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[3] This activation leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, which is a hallmark of apoptosis.[1] The increase in the sub-G1 cell population observed in flow cytometry analysis further confirms the induction of apoptosis by this compound.[1]
Tetrandrine: The pro-apoptotic activity of tetrandrine is well-documented across various cancer types. It triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Similar to this compound, tetrandrine activates caspases, including caspase-3, -8, and -9, and induces PARP cleavage.[5]
In addition to apoptosis, tetrandrine has been shown to induce cell cycle arrest, primarily at the G1 or G2/M phases, depending on the cancer cell type.[2][6] This arrest prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation. For example, in human colon carcinoma cells, tetrandrine induces an early G1 arrest by down-regulating the activity of cyclin-dependent kinases (CDKs) and inducing the expression of p53 and p21Cip1.[7] In other cancer cell lines, it has been observed to cause G2/M arrest.[2][6]
While the induction of a sub-G1 peak suggests that this compound affects the cell cycle, specific studies detailing its impact on distinct phases of the cell cycle (G1, S, G2/M) are limited in the currently available literature.
Modulation of Signaling Pathways
The anticancer activities of these alkaloids are underpinned by their ability to interfere with critical intracellular signaling pathways that regulate cell survival, proliferation, and death.
Tetrandrine: Extensive research has revealed that tetrandrine modulates several key signaling pathways implicated in cancer:
-
PI3K/Akt/mTOR Pathway: Tetrandrine has been shown to inhibit the PI3K/Akt/mTOR pathway, a central signaling cascade that promotes cell growth, proliferation, and survival in many cancers.[5][6][8] Inhibition of this pathway by tetrandrine contributes to its ability to induce apoptosis and cell cycle arrest.[5]
-
MAPK Pathway: Tetrandrine's effect on the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in regulating cell proliferation, differentiation, and apoptosis, appears to be context-dependent. Some studies report inhibition of the MAPK/ERK pathway, while others show activation of JNK and p38, which are generally associated with stress responses and apoptosis.[9][10]
This compound: The specific signaling pathways modulated by this compound are less well-characterized. While its pro-apoptotic effects suggest an interaction with cell death signaling cascades, detailed experimental evidence on its direct impact on major pathways like PI3K/Akt or MAPK is not yet widely available. Further research is needed to elucidate the precise molecular targets and signaling networks affected by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer activities of this compound and tetrandrine.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or tetrandrine for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Cells are treated with this compound or tetrandrine for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Procedure:
-
Cell Treatment and Harvesting: Cells are treated with the compound of interest, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which binds to DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by tetrandrine and a general workflow for evaluating the anticancer activity of these compounds.
Caption: Signaling pathways modulated by tetrandrine.
Caption: Experimental workflow for anticancer activity assessment.
Conclusion
Both this compound and tetrandrine are promising natural compounds with potent anticancer activities. They induce apoptosis in cancer cells and, at least in the case of tetrandrine, can arrest the cell cycle. Tetrandrine's mechanisms of action have been more thoroughly investigated, revealing its inhibitory effects on key pro-survival signaling pathways. While this compound shows comparable cytotoxicity in ovarian cancer models, further research is warranted to fully elucidate its mechanisms of action, particularly its effects on cell cycle progression and the specific signaling pathways it modulates. A deeper understanding of this compound's molecular targets will be crucial for its future development as a potential anticancer therapeutic.
References
- 1. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative and apoptotic effects of tetrandrine on different human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal cell cycle regulations. Interactions of cyclin D1, Cdk4, and p21Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K and AKT: Unfaithful Partners in Cancer [mdpi.com]
- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 6. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin D1 degradation is sufficient to induce G1 cell cycle arrest despite constitutive expression of cyclin E2 in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silibinin induces G1 arrest, apoptosis and JNK/SAPK upregulation in SW1990 human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cynaroside Induces G1 Cell Cycle Arrest by Downregulating Cell Division Cycle 25A in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cycleanine and Doxorubicin in Breast Cancer Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of Cycleanine and the established chemotherapeutic agent, Doxorubicin, in the context of breast cancer. Due to the limited availability of direct experimental data on this compound in breast cancer models, this guide incorporates data from its structurally similar bisbenzylisoquinoline alkaloids, Tetrandrine and Fangchinoline, as surrogates to facilitate a meaningful comparison.
This analysis synthesizes in vitro and in vivo experimental findings to objectively evaluate their performance, offering insights into their mechanisms of action, efficacy, and potential as standalone or combination therapies.
Executive Summary
Doxorubicin, a cornerstone of breast cancer chemotherapy for decades, exhibits potent cytotoxic effects by intercalating with DNA and inhibiting topoisomerase II, leading to cell cycle arrest and apoptosis. However, its clinical utility is often hampered by significant cardiotoxicity and the development of drug resistance.
This compound, a natural bisbenzylisoquinoline alkaloid, and its analogs, Tetrandrine and Fangchinoline, have emerged as promising anticancer agents. Their mechanisms of action appear to be multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways implicated in cancer progression. This guide presents a side-by-side comparison of the available experimental data to aid in the evaluation of their potential in breast cancer therapy.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from various experimental studies on Doxorubicin and this compound analogs (Tetrandrine and Fangchinoline) in breast cancer cell lines and animal models.
| Table 1: In Vitro Cytotoxicity (IC50 Values) | ||
| Compound | Breast Cancer Cell Line | IC50 (µM) |
| Doxorubicin | MCF-7 | 0.0047 - 9.6[1] |
| MDA-MB-231 | 4.2 - 17.98[1][2] | |
| Tetrandrine | SUM-149, SUM-159 | Not explicitly quantified, but inhibits proliferation[3] |
| MDA-MB-231 | Not explicitly quantified, but shows inhibitory effects[4] | |
| Fangchinoline | MCF-7, MDA-MB-231 | Dose-dependent decrease in proliferation[5] |
| Table 2: Induction of Apoptosis | ||
| Compound | Breast Cancer Cell Line | Observations |
| Doxorubicin | MCF-7, MDA-MB-231 | Induces apoptosis through both intrinsic and extrinsic pathways.[6] |
| Tetrandrine | MDA-MB-231 | Induces apoptosis.[4] |
| Fangchinoline | MDA-MB-231 | Induces apoptosis via the mitochondrial pathway, associated with decreased phosphorylated Akt.[7][8] |
| Table 3: In Vivo Antitumor Activity | |||
| Compound | Animal Model | Breast Cancer Model | Key Findings |
| Doxorubicin | Nude mice | MDA-MB-231 xenograft | Standard chemotherapeutic agent for comparison in in vivo studies. |
| Tetrandrine | Xenograft mice | MDA-MB-231 xenograft | Effectively inhibits tumor growth and induces apoptosis.[4] |
| Fangchinoline | Xenograft | MDA-MB-231 xenograft | Inhibits tumor proliferation and induces apoptosis.[9] |
Signaling Pathways and Mechanisms of Action
Doxorubicin
Doxorubicin primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and the activation of apoptotic pathways.
This compound and Its Analogs (Tetrandrine and Fangchinoline)
The anticancer mechanisms of this compound and its analogs are more diverse. They have been shown to induce G1 cell cycle arrest and apoptosis. Fangchinoline, for instance, inhibits the Akt/GSK-3β/cyclin D1 signaling pathway and triggers the mitochondrial apoptosis pathway.[10] Tetrandrine has been found to target breast cancer tumor-initiating cells.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Doxorubicin on breast cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Doxorubicin and incubate for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound and Doxorubicin.
Protocol:
-
Seed breast cancer cells in a 6-well plate and treat with the desired concentrations of this compound or Doxorubicin for the specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound and Doxorubicin in a breast cancer mouse model.
Protocol:
-
Subcutaneously inject breast cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound, Doxorubicin).
-
Administer the drugs via the appropriate route (e.g., intraperitoneal, intravenous) at the predetermined doses and schedule.
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion and Future Directions
While Doxorubicin remains a potent and widely used chemotherapeutic for breast cancer, its associated toxicities and the emergence of resistance necessitate the exploration of novel therapeutic agents. The available data on this compound's analogs, Tetrandrine and Fangchinoline, suggest that this class of compounds holds significant promise as anticancer agents in breast cancer models. They exhibit potent cytotoxic and pro-apoptotic effects, often through distinct signaling pathways compared to Doxorubicin.
Further direct investigation into the efficacy and mechanisms of this compound in various breast cancer subtypes is crucial. Head-to-head comparative studies with Doxorubicin in both in vitro and in vivo models will be instrumental in delineating its therapeutic potential. Moreover, exploring the synergistic effects of this compound or its analogs in combination with Doxorubicin or other targeted therapies could pave the way for more effective and less toxic treatment strategies for breast cancer. This guide serves as a foundational resource to stimulate and inform such future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA‐MB‐231 In Vivo [ouci.dntb.gov.ua]
- 5. Fangchinoline induces G1 arrest in breast cancer cells through cell-cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fangchinoline inhibits breast adenocarcinoma proliferation by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fangchinoline Inhibits Breast Adenocarcinoma Proliferation by Inducing Apoptosis [jstage.jst.go.jp]
- 9. Fangchinoline Inhibits Breast Tumor Proliferation and Induces Apoptosis in MDA-MB-231 Cell Line in Vivo | Journal of Cancer Science and Clinical Oncology | Open Access Journals | Annex Publishers [annexpublishers.co]
- 10. Fangchinoline inhibits cell proliferation via Akt/GSK-3beta/ cyclin D1 signaling and induces apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the PARP1 Inhibitory Activity of Cycleanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the potential PARP1 inhibitory activity of the natural compound Cycleanine. As of the latest literature review, direct experimental validation of this compound as a PARP1 inhibitor is not available. However, computational modeling studies suggest it as a promising candidate for further investigation. This document outlines the necessary experimental protocols and provides a comparative context with established PARP1 inhibitors.
Introduction to PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway. It plays a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. Validating novel PARP1 inhibitors is a crucial step in the development of new anticancer therapies.
Computational Prediction of this compound's PARP1 Inhibitory Activity
A computational study utilizing molecular docking and molecular dynamics simulations has investigated the potential of this compound to act as a PARP1 inhibitor. The study concluded that this compound exhibits a good binding affinity to the PARP1 enzyme and forms a stable complex, suggesting it is a potential inhibitor. However, it is critical to note that these are in silico predictions and require experimental validation through in vitro assays.
Comparative Analysis of PARP1 Inhibitors
To provide a benchmark for the potential efficacy of this compound, the following table summarizes the in vitro PARP1 inhibitory activity of several FDA-approved PARP1 inhibitors.
| Compound | Type | PARP1 IC50 (nM) | Assay Type |
| This compound | Bisbenzylisoquinoline Alkaloid | Data Not Available | - |
| Olaparib | Phthalazinone derivative | ~5 | Cell-free enzymatic assay[1][2] |
| Rucaparib | Indole derivative | ~1.4 (Ki) | Cell-free enzymatic assay[1] |
| Talazoparib | Fluorobenzyl derivative | ~0.57 | Cell-free enzymatic assay[1][3] |
| Niraparib | Indazole derivative | ~3.8 | Cell-free enzymatic assay[1][4][5] |
| Veliparib | Benzimidazole derivative | ~5.2 (Ki) | Cell-free enzymatic assay[1] |
IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for In Vitro Validation
To experimentally validate the PARP1 inhibitory activity of this compound and determine its IC50 value, the following in vitro assays are recommended.
PARP1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PARP1.
Principle: The assay quantifies the incorporation of biotinylated NAD+ into histone proteins by PARP1. The biotinylated poly(ADP-ribose) (PAR) chains are then detected using streptavidin conjugated to horseradish peroxidase (HRP), which generates a chemiluminescent or colorimetric signal. A decrease in signal in the presence of the test compound indicates inhibition of PARP1 activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (or other suitable PARP1 substrate)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent or colorimetric HRP substrate
-
96-well microplates
-
Plate reader
Procedure:
-
Coat a 96-well plate with histones.
-
Wash the plate to remove unbound histones.
-
Add the PARP1 enzyme, assay buffer, and varying concentrations of this compound (or a known inhibitor as a positive control) to the wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate at room temperature to allow for PAR chain formation.
-
Stop the reaction and wash the plate.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate and add the HRP substrate.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based PARP1 Inhibition Assay
This assay measures the inhibition of PARP1 activity within a cellular context.
Principle: Cells are treated with a DNA damaging agent to induce PARP1 activity. The level of PARylation is then measured in the presence and absence of the test compound. A common method is to use an anti-PAR antibody to detect PAR levels via immunofluorescence or a cell-based ELISA.
Materials:
-
Cancer cell line (e.g., a BRCA-deficient cell line for synthetic lethality studies)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)
-
This compound and control inhibitors
-
Fixation and permeabilization buffers
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed cells in a 96-well imaging plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a predetermined time.
-
Induce DNA damage by adding a DNA damaging agent.
-
Fix and permeabilize the cells.
-
Incubate with the primary anti-PAR antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of PAR in the nucleus.
-
Calculate the percent inhibition and determine the cellular IC50 value.
Visualizing Key Pathways and Workflows
To aid in the understanding of the underlying biology and experimental design, the following diagrams are provided.
Caption: PARP1 Signaling Pathway in DNA Repair.
Caption: In Vitro Experimental Workflows.
References
A Comparative Guide to the Structure-Activity Relationship of Cycleanine and its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the natural bisbenzylisoquinoline alkaloid Cycleanine and its synthetic analogues. The structure-activity relationship (SAR) is explored through quantitative data from antiplasmodial and anticancer assays. Detailed experimental protocols and a proposed signaling pathway for its apoptotic action are also presented to support further research and drug development efforts.
Structure-Activity Relationship of this compound and its Analogues
This compound, a bisbenzylisoquinoline alkaloid isolated from plants of the Menispermaceae family, has demonstrated a range of biological activities, including antiplasmodial and anticancer effects.[1][2] Structure-activity relationship (SAR) studies have revealed that modifications to the this compound scaffold can significantly impact its potency and selectivity.
Antiplasmodial Activity
This compound exhibits activity against chloroquine-resistant strains of Plasmodium falciparum. Semisynthetic analogues of this compound, where the C-5 position is modified with secondary or tertiary amine moieties, have shown improved antiplasmodial potency and selectivity compared to the parent compound.[3] This suggests that the introduction of these groups may enhance the compound's interaction with its parasitic target or improve its pharmacokinetic properties.
Anticancer Activity
In the context of oncology, this compound has shown cytotoxicity against various cancer cell lines, particularly ovarian cancer.[2] The primary mechanism of its anticancer action is the induction of apoptosis.[2][4] This is evidenced by the activation of caspases 3/7 and the cleavage of poly (ADP-ribose) polymerase (PARP).[2]
Semi-synthetic (aminoalkyl)this compound analogues have been developed to enhance the anticancer properties of the natural product. These analogues have demonstrated greater potency than this compound in human ovarian cancer cell lines.[1] The introduction of aminoalkyl groups at the C-5 position appears to be a key factor in improving the cytotoxic activity.[1] This modification may lead to increased water solubility and enhanced cellular uptake, contributing to the observed increase in potency.[1]
Comparative Biological Activity Data
The following table summarizes the in vitro biological activities of this compound and its synthetic analogues against various cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the cell growth or parasitic activity.
| Compound | Structure | Cell Line/Organism | Biological Activity | IC50 (µM) | Reference |
| This compound | Natural Product | P. falciparum Dd2 | Antiplasmodial | 9.8 ± 1.1 | [3] |
| OVCAR-8 (Ovarian Cancer) | Cytotoxicity | 7.0 ± 0.6 | [1] | ||
| A2780 (Ovarian Cancer) | Cytotoxicity | 8.0 ± 0.5 | [1] | ||
| IGROV-1 (Ovarian Cancer) | Cytotoxicity | 14.0 ± 1.2 | [1] | ||
| Analogue 1 (5-[(dimethylamino)methyl]this compound) | Semi-synthetic | OVCAR-8 (Ovarian Cancer) | Cytotoxicity | 3.0 ± 0.2 | [1] |
| A2780 (Ovarian Cancer) | Cytotoxicity | 4.0 ± 0.3 | [1] | ||
| IGROV-1 (Ovarian Cancer) | Cytotoxicity | 5.0 ± 0.4 | [1] | ||
| Analogue 2 (5-[(propargylamino)methyl]this compound) | Semi-synthetic | OVCAR-8 (Ovarian Cancer) | Cytotoxicity | 4.0 ± 0.3 | [1] |
| A2780 (Ovarian Cancer) | Cytotoxicity | 5.0 ± 0.4 | [1] | ||
| IGROV-1 (Ovarian Cancer) | Cytotoxicity | 6.0 ± 0.5 | [1] | ||
| Analogue 3 | Semi-synthetic | P. falciparum Dd2 | Antiplasmodial | 0.7 ± 0.1 | [3] |
| Analogue 4 | Semi-synthetic | P. falciparum Dd2 | Antiplasmodial | 1.8 ± 0.2 | [3] |
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol is used to determine the cytotoxic effects of compounds on adherent cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., OVCAR-8, A2780, IGROV-1)
-
Cell culture medium
-
Test compounds (this compound and its analogues)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
SYBR Green I-based Fluorescence Assay for Antiplasmodial Activity
This protocol is used to assess the in vitro antiplasmodial activity of compounds against Plasmodium falciparum.
Materials:
-
96-well microtiter plates
-
P. falciparum culture (e.g., Dd2 strain)
-
Complete culture medium
-
Test compounds
-
SYBR Green I dye
-
Lysis buffer (e.g., Tris buffer with saponin and Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in 96-well plates.
-
Add the synchronized ring-stage P. falciparum culture to each well.
-
Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add SYBR Green I dye in lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by analyzing the fluorescence data.
Signaling Pathway
The anticancer activity of this compound and its analogues is primarily attributed to the induction of apoptosis. The proposed signaling pathway involves the activation of the caspase cascade, leading to programmed cell death.
Caption: Proposed apoptotic signaling pathway of this compound.
Conclusion
The bisbenzylisoquinoline alkaloid this compound serves as a promising scaffold for the development of novel therapeutic agents. SAR studies have demonstrated that modifications at the C-5 position can significantly enhance its antiplasmodial and anticancer activities. The primary mechanism of its anticancer effect is the induction of apoptosis through the caspase signaling pathway. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on the advancement of this compound-based therapeutics.
References
- 1. keele-repository.worktribe.com [keele-repository.worktribe.com]
- 2. Synthesis of (aminoalkyl)this compound analogues: cytotoxicity, cellular uptake, and apoptosis induction in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy and Metabolism of the Antimalarial this compound and Improved In Vitro Antiplasmodial Activity of Semisynthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of this compound in cancer research: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cycleanine's Antiplasmodial Efficacy: A Comparative Guide from In Vitro to In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiplasmodial activity of Cycleanine, a bisbenzylisoquinoline (BBIQ) alkaloid, with its analogs and standard antimalarial drugs. The data presented herein is collated from various preclinical studies, offering a detailed overview of its efficacy, cytotoxicity, and metabolic fate, supported by experimental protocols and mechanistic insights.
Executive Summary
This compound, isolated from medicinal plants like Triclisia subcordata, has demonstrated promising antiplasmodial activity in both laboratory settings (in vitro) and animal models (in vivo).[1][2][3][4][5][6] Studies reveal its efficacy against chloroquine-sensitive and resistant strains of Plasmodium falciparum. Furthermore, semi-synthetic analogs of this compound have shown improved potency and selectivity.[1][2][3][4][5] This guide synthesizes the available quantitative data to facilitate a comparative analysis of this compound's performance against other antimalarial agents.
In Vitro Antiplasmodial Activity
The in vitro efficacy of this compound and its comparators is primarily evaluated by determining the half-maximal inhibitory concentration (IC50) against various P. falciparum strains.
| Compound | P. falciparum Strain | IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound | Dd2 (CQ-resistant) | ~14.3 | >14 | [2] |
| D6 (CQ-sensitive) | 0.07 | - | [2][3] | |
| 3D7 (CQ-sensitive) | 0.08 | - | [2][3] | |
| Isochondodendrine | Dd2 (CQ-resistant) | 6.1 | >26 | [2] |
| 2′-norcocsuline | Dd2 (CQ-resistant) | 7.0 | >23 | [2] |
| Semi-synthetic Analog 4 | Dd2 (CQ-resistant) | 0.7 | >133 | [2] |
| Semi-synthetic Analog 5 | Dd2 (CQ-resistant) | 1.8 | >83 | [2] |
| Chloroquine | Dd2 (CQ-resistant) | 0.12 | - | [2] |
Key Observations:
-
This compound exhibits potent activity against chloroquine-sensitive strains of P. falciparum.[2][3]
-
Semi-synthetic analogs of this compound demonstrate significantly improved potency against chloroquine-resistant strains compared to the parent compound.[1][2][3][4][5]
-
Isochondodendrine, a structurally related natural BBIQ alkaloid, also shows notable antiplasmodial activity.[2]
In Vivo Antiplasmodial Efficacy
The in vivo antiplasmodial activity of this compound has been evaluated in murine models infected with Plasmodium berghei. The key parameters assessed are the suppression of parasitemia and the mean survival time (MST) of the infected mice.
Suppressive Test
| Treatment Group | Dose (mg/kg/day) | Parasitemia Suppression (%) | Mean Survival Time (days) | Reference(s) |
| This compound | 25 | 45.5 | 18.5 | [2][3] |
| 50 | 68.2 | 21.0 | [2][3] | |
| Chloroquine | 5 | 75.0 | >30 | [2][3] |
| Negative Control | - | 0 | 10.5 | [2][3] |
Prophylactic Test
| Treatment Group | Dose (mg/kg/day) | Parasitemia Suppression (%) | Reference(s) |
| This compound | 25 | 42.1 | [2][3] |
| 50 | 59.0 | [2][3] | |
| Pyrimethamine | 1.2 | 76.2 | [2][3] |
Curative Test
In the curative model, this compound administered to mice with established P. berghei infection led to a dose-dependent reduction in parasitemia.[1][4] At a dose of 50 mg/kg, its efficacy was comparable to chloroquine at 5 mg/kg in terms of suppressing parasite growth, although chloroquine demonstrated a faster killing rate.[2][3]
Key Observations:
-
This compound significantly suppresses parasitemia and prolongs the survival of P. berghei-infected mice in a dose-dependent manner.[1][3][4][5]
-
The in vivo efficacy of this compound is consistent with its in vitro antiplasmodial activity.[3]
-
This compound exhibits a good safety profile with a high median lethal dose (LD50) of 4.5 g/kg in mice.[2][3]
Experimental Protocols
In Vitro Antiplasmodial Activity Assay
The antiplasmodial activity against the chloroquine-resistant P. falciparum Dd2 strain was determined using a SYBR Green I-based fluorescence assay.[1][2][3][4][5]
-
Parasite Culture: P. falciparum was cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: Test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted.
-
Assay: Asynchronous parasite cultures were incubated with various concentrations of the test compounds for 72 hours.
-
Quantification: SYBR Green I dye, which intercalates with parasite DNA, was added, and fluorescence was measured to quantify parasite growth.
-
Data Analysis: The IC50 values were calculated by non-linear regression analysis of the dose-response curves.
In Vivo Antimalarial Activity in Murine Model
The in vivo efficacy was assessed using a murine malaria model with chloroquine-sensitive Plasmodium berghei.[1][2][3][4][5]
-
Animal Model: Swiss albino mice were infected intravenously with P. berghei.
-
Drug Administration: Test compounds were administered orally once daily for four consecutive days, starting 24 hours post-infection.
-
Parasitemia Monitoring: Thin blood smears were prepared from the tail blood of each mouse on day 4 post-infection, stained with Giemsa, and the percentage of parasitized erythrocytes was determined by microscopy.
-
Mean Survival Time: The mortality of the mice was monitored daily, and the mean survival time for each group was calculated.
-
Ethical Considerations: All animal experiments were conducted in accordance with approved institutional animal care and use guidelines.
Mechanistic Insights and Metabolic Pathway
While the precise molecular target of this compound in Plasmodium has not been definitively identified, its structural similarity to other quinoline-containing antimalarials suggests a potential mechanism of action involving the inhibition of hemozoin formation.[1][2][7][8] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by crystallizing it into an inert substance called hemozoin. It is hypothesized that this compound, like chloroquine, may interfere with this crystallization process, leading to the accumulation of toxic heme and subsequent parasite death.
Caption: Proposed mechanism of this compound's antiplasmodial action.
In vivo metabolism studies in rats have shown that this compound undergoes extensive biotransformation.[1][3][4][5] The primary metabolic pathways involve hydroxylation, dehydrogenation, and demethylation, resulting in the formation of several metabolites.[1][3][4][5]
Caption: Metabolic pathways of this compound.
Conclusion
This compound presents a promising natural product scaffold for the development of new antimalarial agents. Its dual activity against both chloroquine-sensitive and, to a lesser extent, resistant strains of P. falciparum, coupled with a favorable safety profile, warrants further investigation. The enhanced potency of its semi-synthetic analogs highlights the potential for medicinal chemistry efforts to optimize its antiplasmodial properties. Future research should focus on elucidating the specific molecular target of this compound to better understand its mechanism of action and to guide the rational design of more effective derivatives. The data compiled in this guide serves as a valuable resource for researchers in the field of antimalarial drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Efficacy and Metabolism of the Antimalarial this compound and Improved In Vitro Antiplasmodial Activity of Semisynthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Efficacy and Metabolism of the Antimalarial this compound and Improved In Vitro Antiplasmodial Activity of Semisynthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
Evaluating the Synergistic Effects of Cycleanine with Standard Chemotherapeutics: A Comparative Guide
A comprehensive review of existing scientific literature reveals a notable absence of direct experimental studies on the synergistic effects of cycleanine in combination with the standard chemotherapeutics doxorubicin, cisplatin, and paclitaxel. While this compound, a bisbenzylisoquinoline alkaloid, has demonstrated standalone anticancer properties, its potential to enhance the efficacy of these conventional drugs has not yet been elucidated in published research. This guide, therefore, serves to outline the known anticancer mechanisms of this compound and the standard experimental frameworks used to evaluate drug synergy, providing a foundation for future research in this area.
Understanding this compound's Anticancer Potential
This compound has been the subject of preliminary research, indicating its potential as an anticancer agent. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells.[1] The proposed mechanism involves the activation of caspases 3/7 and the cleavage of poly (ADP-ribose) polymerase (PARP).[1] Furthermore, computational studies suggest that this compound may act as a PARP1 inhibitor, a class of drugs known to be effective in certain cancers.[1] Some research has also focused on synthesizing analogues of this compound to improve its potency against cancer cells, such as in ovarian cancer models.[2]
Standard Chemotherapeutics: Mechanisms of Action
The standard chemotherapeutic agents included in this theoretical evaluation have well-established mechanisms of action:
-
Doxorubicin: This anthracycline antibiotic inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. By binding to the DNA-topoisomerase II complex, doxorubicin prevents the re-ligation of the DNA strands, causing DNA breaks and inducing apoptosis.[3][4]
-
Cisplatin: As a platinum-based drug, cisplatin forms covalent bonds with the purine bases in DNA, leading to the formation of DNA adducts. These adducts disrupt DNA replication and transcription, triggering cell cycle arrest and apoptosis.[5][6] Cisplatin is often used in combination with other drugs to overcome resistance.[5][6]
-
Paclitaxel: This taxane agent works by stabilizing microtubules, which are essential components of the cell's cytoskeleton. By preventing the normal dynamic instability of microtubules, paclitaxel disrupts mitosis, leading to cell cycle arrest and apoptosis.[7][8]
Framework for Evaluating Synergistic Effects
Should research be undertaken to evaluate the synergistic effects of this compound with these chemotherapeutics, a standard set of experimental protocols would be employed.
Table 1: Experimental Protocols for Assessing Drug Synergy
| Experiment | Purpose | Methodology |
| Cytotoxicity Assays (e.g., MTT, SRB) | To determine the concentration of each drug that inhibits cancer cell growth by 50% (IC50) and to assess the combined effect of the drugs. | Cancer cell lines are treated with a range of concentrations of each drug individually and in combination. Cell viability is measured after a set incubation period (e.g., 48-72 hours). |
| Combination Index (CI) Analysis | To quantitatively determine if the drug combination is synergistic, additive, or antagonistic. | The Chou-Talalay method is commonly used, where CI values are calculated from the dose-effect curves of the individual drugs and their combination. A CI value less than 1 indicates synergy. |
| Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) | To measure the extent of apoptosis induced by the individual drugs and the combination. | Flow cytometry is used to quantify the percentage of apoptotic cells. Caspase-3/7 activity assays can also be performed to measure the activation of key apoptotic enzymes. |
| Cell Cycle Analysis | To determine the effect of the drug combination on cell cycle progression. | Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). |
| Western Blot Analysis | To investigate the molecular mechanisms underlying the synergistic effects by examining changes in protein expression. | The expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved PARP), cell cycle regulation (e.g., cyclins, CDKs), and other relevant signaling pathways are analyzed. |
| In Vivo Tumor Models | To evaluate the synergistic antitumor efficacy in a living organism. | Xenograft or patient-derived xenograft (PDX) models in immunocompromised mice are often used. Tumor growth inhibition is measured following treatment with the individual drugs and the combination. |
Hypothetical Signaling Pathways and Experimental Workflow
While specific data is unavailable for this compound combinations, we can visualize the general workflows and potential signaling interactions based on the known mechanisms of the individual agents.
Figure 1. A generalized workflow for evaluating the synergistic effects of a novel compound with standard chemotherapeutics.
Figure 2. A simplified diagram illustrating the potential convergence of signaling pathways leading to a synergistic anticancer effect.
Conclusion and Future Directions
The exploration of synergistic combinations of natural compounds like this compound with standard chemotherapeutics is a promising avenue for cancer research. Such combinations have the potential to enhance therapeutic efficacy, overcome drug resistance, and reduce treatment-related toxicity by allowing for lower doses of cytotoxic agents. However, the lack of specific studies on the combination of this compound with doxorubicin, cisplatin, or paclitaxel underscores a significant gap in the current body of scientific knowledge. Future preclinical studies are warranted to investigate these potential synergistic interactions, which could ultimately lead to the development of more effective and less toxic cancer treatment regimens.
References
- 1. The impact of this compound in cancer research: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of (aminoalkyl)this compound analogues: cytotoxicity, cellular uptake, and apoptosis induction in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Approved Cisplatin Derivatives in Combination Therapy against Different Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel [frontiersin.org]
- 8. Studies on combinations of platinum with paclitaxel and colchicine in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Profiling of Cycleanine Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic profiling of Cycleanine, a bisbenzylisoquinoline alkaloid with noted anti-malarial properties. Understanding the species-specific metabolism of this compound is crucial for its development as a therapeutic agent. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways and workflows.
Disclaimer: Direct metabolic data for this compound in humans is not currently available in published literature. Therefore, this guide presents data from rat studies on this compound and supplements this with comparative data from structurally similar bisbenzylisoquinoline alkaloids, Tetrandrine and Berberine, in both rats and humans to provide a potential, albeit inferred, cross-species comparison.
Data Presentation: Comparative Metabolic Profiles
The metabolism of this compound and related compounds varies significantly across species. The following tables summarize the key metabolic pathways and metabolites identified in rats for this compound, and for Tetrandrine and Berberine in both rats and humans.
Table 1: Comparative Metabolic Pathways of this compound and Related Bisbenzylisoquinoline Alkaloids
| Compound | Species | Primary Metabolic Pathways | Key Metabolizing Enzymes (where identified) |
| This compound | Rat (in vivo) | Hydroxylation, Dehydrogenation, Demethylation[1] | Not explicitly identified, but likely Cytochrome P450 (CYP) enzymes. |
| Tetrandrine | Rat (in vivo) | Demethylation[2] | Not explicitly identified, but likely CYP enzymes. |
| Human (in vitro) | CYP3A4-mediated metabolism is suggested as a potential pathway[3] | CYP3A4[3] | |
| Berberine | Rat (in vivo) | Oxidative demethylenation and subsequent glucuronidation are major pathways[4] | CYP enzymes, UGT1A1, UGT2B1[4] |
| Human (in vitro, HepG2 cells) | Induces CYP1A2 and CYP3A4 expression, suggesting these are involved in its metabolism[5] | CYP1A2, CYP3A4[5] |
Table 2: Identified Metabolites of this compound in Wistar Rats
| Metabolite ID | Proposed Biotransformation | Detected In |
| M0 | This compound (Parent Drug) | Plasma & Urine |
| M1 | Hydroxylation | Urine |
| M2 | Hydroxylation | Plasma |
| M3 | Demethylation | Urine |
| M4 | Demethylation | Urine |
| M5 | Dehydrogenation | Urine |
| M6 | Dehydrogenation + Hydroxylation | Plasma & Urine |
| M7 | Dehydrogenation + Dihydroxylation | Plasma |
| M8 | Demethylation + Hydroxylation | Urine |
| M9 | Demethylation + Hydroxylation | Urine |
| M10 | Hydroxylation | Plasma |
| M11 | Demethylation + Dehydrogenation | Urine |
| M12 | Dehydrogenation + Hydroxylation | Plasma & Urine |
| (Data sourced from Uche et al., 2021)[1] |
Experimental Protocols
The following protocols are representative methodologies for the analysis of this compound and related alkaloids in biological matrices, based on published studies.
1. In Vivo this compound Metabolism Study in Rats
-
Animal Model: Male Wistar rats.
-
Administration: Intragastric administration of this compound.
-
Sample Collection: Plasma and urine samples collected over a 24-hour period.
-
Sample Preparation (Plasma): Details not fully specified in the source document, but typically involves protein precipitation with an organic solvent like acetonitrile or methanol.
-
Sample Preparation (Urine): Dilution with water or a suitable buffer, followed by centrifugation and filtration.[6]
-
Analytical Method: High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is used for the detection and identification of metabolites.[1]
2. Validated LC-MS/MS Method for Tetrandrine Quantification in Human Plasma
This protocol is adapted from a validated method for Tetrandrine, a structurally similar compound.[7]
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Example MRM transition for Tetrandrine: m/z 623.0 -> 381.0.[8]
-
-
Visualizations
Metabolic Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the metabolic pathways of this compound in rats and a general workflow for its analysis.
Caption: Metabolic pathways of this compound in rats.
Caption: Workflow for this compound metabolite analysis.
References
- 1. In Vivo Efficacy and Metabolism of the Antimalarial this compound and Improved In Vitro Antiplasmodial Activity of Semisynthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative demethylenation and subsequent glucuronidation are the major metabolic pathways of berberine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro studies of berberine metabolism and its effect of enzyme induction on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An UPLC-MS/MS method for quantifying tetrandrine and its metabolite berbamine in human blood: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of a liquid chromatographic/mass spectrometry method for quantification of tetrandrine in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cycleanine in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a critical component of laboratory operations. Cycleanine, an alkaloid with potential therapeutic applications, requires specific disposal procedures due to its hazardous properties. Adherence to these guidelines is essential for personnel safety and environmental protection.
This compound Hazard Profile
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life[1] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects[1] |
Proper Disposal Protocol for this compound
The primary directive for this compound disposal is to use an approved waste disposal plant[1]. Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations[1][2]. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), in a designated and clearly labeled hazardous waste container.
-
The container must be chemically compatible with this compound and properly sealed to prevent leaks or spills[3].
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and "this compound."
-
Indicate the concentration and quantity of the waste.
-
Include the appropriate hazard pictograms (e.g., harmful, hazardous to the aquatic environment).
-
-
Storage:
-
Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound and a detailed inventory of the waste.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
Handling Spills
In the event of a this compound spill, the following procedures should be followed:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation[1].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator[1].
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].
-
Clean-up:
-
Disposal of Spill Debris: Collect all contaminated materials in a sealed container and dispose of it as hazardous waste according to the procedures outlined above[1].
By adhering to these established safety and disposal protocols, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and minimizing environmental impact.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
